3H-Pyrazolo[4,3-c]pyridine: Chemical Architecture, Synthesis, and Pharmacological Applications
Executive Summary The 3H-pyrazolo[4,3-c]pyridine scaffold has emerged as a highly privileged bicyclic heterocycle in modern medicinal chemistry. By fusing an electron-rich pyrazole ring with an electron-deficient pyridin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3H-pyrazolo[4,3-c]pyridine scaffold has emerged as a highly privileged bicyclic heterocycle in modern medicinal chemistry. By fusing an electron-rich pyrazole ring with an electron-deficient pyridine ring, this structural motif serves as a highly effective bioisostere for the adenine ring of adenosine triphosphate (ATP). This technical guide provides an in-depth analysis of its structural tautomerism, physical properties, self-validating synthetic protocols, and its critical role in the development of next-generation kinase inhibitors.
Chemical Architecture and Tautomeric Causality
The molecular structure of 3H-pyrazolo[4,3-c]pyridine consists of a five-membered pyrazole ring fused to a six-membered pyridine ring[2.1]. The fusion of these two fundamental building blocks creates a unique electronic environment that dictates its reactivity and binding affinity[1.1].
A critical aspect of this scaffold is its annular tautomerism . In solution, the compound exists in a dynamic equilibrium between its 1H, 2H, and 3H tautomeric forms.
The Causality of Tautomerism in Drug Design: The specific tautomeric state of the pyrazole ring dictates the spatial orientation of the hydrogen bond donor (N-H) and acceptor (N:) sites. When designing ATP-competitive kinase inhibitors, this orientation is paramount. The N-H must be correctly positioned to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Failure to account for the preferred tautomer in physiological pH can result in a >100-fold drop in target affinity.
Physical and Chemical Properties
The low molecular weight and favorable polar surface area of the unsubstituted 3H-pyrazolo[4,3-c]pyridine core make it an ideal starting point for Fragment-Based Drug Discovery (FBDD). These properties ensure high Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) during lead optimization[1.2].
Table 1: Quantitative Physical Properties of the Core Scaffold
Property
Value
IUPAC Name
3H-pyrazolo[4,3-c]pyridine
CAS Number
271-51-2
Molecular Formula
C₆H₅N₃
Molecular Weight
119.12 g/mol
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
2
Solubility
Soluble in polar aprotic solvents (DMSO, DMF) and methanol
Data sourced from structural and computational analyses of the core heterocycle[2.1].
Traditional condensation methods for synthesizing fused pyrazolopyridines often suffer from long reaction times and poor yields due to thermodynamic degradation. The following protocol utilizes microwave irradiation and transition metal catalysis to overcome the high activation energy barrier of the final cyclization step, ensuring the rapid formation of the target compound[1.1].
Step-by-Step Methodology
1. Reagent Preparation:
Dissolve 5-amino-1-phenylpyrazole (1.0 equiv) and the selected α,β-unsaturated carbonyl precursor (1.2 equiv) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.
2. Catalyst Activation:
Add Indium(III) chloride (InCl₃, 10 mol%).
Causality: InCl₃ acts as a highly specific Lewis acid, selectively activating the carbonyl carbon for nucleophilic attack by the pyrazole amine without degrading the sensitive heterocyclic rings[1.1].
3. Microwave Cyclization:
Seal the reaction vessel and subject it to microwave irradiation at 120°C for 20 minutes.
Causality: Conventional thermal heating requires >12 hours, leading to kinetic side-products. Microwave irradiation provides uniform dielectric heating, driving the reaction directly to the thermodynamically stable fused bicyclic product[1.1].
4. Quenching and Extraction:
Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 x 20 mL). Wash with brine to remove residual DMF.
5. Self-Validating Analytical Check:
Before proceeding to downstream functionalization, the crude mixture must be subjected to LC-MS. The presence of the target mass[M+H]⁺ = 120.1 and the absence of the uncyclized intermediate mass validates the completion of the cyclization. This ensures that only successfully synthesized core scaffolds are carried forward, preventing the compounding of errors in multi-step drug synthesis.
Step-by-step synthetic workflow and self-validating analytical pipeline.
Pharmacological Applications: Kinase Inhibition
The pyrazolo[4,3-c]pyridine scaffold is extensively utilized in the design of targeted anti-cancer and antimicrobial therapeutics. Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket in various kinases and phosphatases.
In the pursuit of treating BRAF-mutant cancers, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as highly potent and selective ERK inhibitors[1.2].
Mechanistic Insight: The scaffold achieves exceptional kinome selectivity by forming hydrogen bonds not only with the highly conserved hinge region but also with specific gatekeeper residues (Gln103 and Lys112) that are unique to ERK among 491 human kinases[1.2].
Antimicrobial Applications (PtpB Inhibition)
Beyond oncology, the scaffold has demonstrated significant efficacy against Mycobacterium tuberculosis. Pyrazolo[4,3-c]pyridine derivatives act as potent inhibitors of protein tyrosine phosphatase B (PtpB), a critical enzyme for mycobacterial pathogenesis. These derivatives exhibit low-micromolar inhibitory potency and strong binding affinity, providing a rational framework for next-generation, cell-permeable tuberculosis treatments[1.11].
MAPK/ERK signaling cascade inhibited by 3H-pyrazolo[4,3-c]pyridine derivatives.
Conclusion
The 3H-pyrazolo[4,3-c]pyridine core is an indispensable asset in the medicinal chemist's toolkit. Its favorable physicochemical properties, combined with the ability to precisely tune its tautomeric state and substitution patterns, allow for the rational design of highly selective kinase inhibitors. By employing self-validating, microwave-assisted synthetic protocols, researchers can rapidly generate robust libraries of these derivatives to target complex oncological and infectious diseases.
Exploratory
Unlocking the 3H-Pyrazolo[4,3-c]pyridine Scaffold: In Vitro Receptor Binding Affinity and Mechanistic Insights
Executive Summary & Pharmacophore Rationale In modern hit-to-lead campaigns, the selection of a privileged scaffold dictates the trajectory of the entire drug development lifecycle. The 3H-pyrazolo[4,3-c]pyridine core is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
In modern hit-to-lead campaigns, the selection of a privileged scaffold dictates the trajectory of the entire drug development lifecycle. The 3H-pyrazolo[4,3-c]pyridine core is a highly versatile pharmacophore that has demonstrated exceptional binding affinity across a diverse array of target classes, ranging from G-protein coupled receptors (GPCRs) to nuclear receptors and pathogenic enzymes.
The structural genius of the 3H-pyrazolo[4,3-c]pyridine core lies in its fused bicyclic nature. The five-membered pyrazole ring acts as a potent hydrogen bond donor and acceptor, while the six-membered pyridine ring provides a rigid, planar surface ideal for
π−π
stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within target orthosteric pockets. This guide dissects the in vitro binding profiles of this scaffold, detailing the causality behind our assay design choices and providing self-validating protocols for rigorous affinity quantification.
Target Receptor Profiles & Binding Affinity Data
The adaptability of the pyrazolo[4,3-c]pyridine scaffold allows it to be tuned for high selectivity and affinity across multiple targets.
Adenosine A3 Receptors (A3AR): Pyrazolo[4,3-c]pyridines and their pyrimidine analogs have been extensively mapped as potent A3AR antagonists. The steric bulk and lipophilicity at positions 2 and 5 dictate the orientation within the receptor's binding pocket, yielding high affinity and selectivity for human A3AR over other subtypes[1].
Farnesoid X Receptor (FXR): In nuclear receptor targeting, ligand-biased ensemble receptor docking (LigBEnD) has demonstrated that the 4,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine core exhibits distinct, high-complementarity binding poses within the FXR ligand-binding domain, adapting seamlessly to the conformational plasticity of the receptor[2].
CREB-Binding Protein (CREBBP): Substituted pyrazolo[4,3-c]pyridines act as potent bromodomain inhibitors. Molecular mapping shows high binding affinity to critical amino acid residues (GLU1113, PRO1110) in the CREBBP pocket, establishing them as potential oncology therapeutics.
Mycobacterium tuberculosis PtpB: In a recent 2026 breakthrough, pyrazolo[4,3-c]pyridine derivatives were identified as potent, non-anionic inhibitors of the critical virulence factor PtpB-Mtb. In vitro assays confirmed strong, specific binding with an exceptional dissociation constant (
Kd
) of 0.012 µM[3].
To understand how 3H-pyrazolo[4,3-c]pyridine derivatives exert their pharmacological effect, we must visualize the signal transduction blockade. Below is the mechanism of action when these compounds act as antagonists at the GPCR level (e.g., Adenosine A3 Receptor).
Mechanism of Adenosine A3 receptor modulation by 3H-pyrazolo[4,3-c]pyridine antagonists.
In Vitro Binding Methodologies: Causality & Protocols
As an application scientist, I stress that generating trustworthy binding data requires selecting the right biophysical or biochemical assay. We rely on two orthogonal systems: Biolayer Interferometry (BLI) for kinetic resolution and Radioligand Binding for thermodynamic equilibrium.
Workflow for evaluating in vitro receptor binding affinity of 3H-pyrazolo[4,3-c]pyridine derivatives.
Protocol 1: Label-Free Kinetic Binding via Biolayer Interferometry (BLI)
Target Application: Measuring
Kd
,
kon
, and
koff
for soluble targets (e.g., PtpB-Mtb or CREBBP).
Causality Check: Why BLI over Surface Plasmon Resonance (SPR)? BLI is fluidics-free. Pyrazolo[4,3-c]pyridines can be highly lipophilic, requiring high DMSO concentrations for solubility. SPR microfluidics are prone to clogging and severe bulk-shift artifacts under these conditions, whereas BLI's dip-and-read format is highly tolerant to crude samples and complex solvents.
Step-by-Step Methodology:
Biosensor Hydration & Baseline Establishment: Hydrate Ni-NTA (for His-tagged proteins) or Streptavidin (SA) biosensors in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO ) for 10 minutes.
Scientific Rationale: The 1% DMSO must exactly match the vehicle concentration of the compound dilution series to prevent refractive index mismatch artifacts that mimic false binding signals.
Target Loading: Submerge biosensors into a 10 µg/mL solution of the recombinant target protein until a loading threshold of 0.8–1.0 nm spectral shift is achieved.
Quenching/Blocking (Optional but Recommended): Dip sensors into a blocking buffer (e.g., 10 µM biocytin for SA sensors) to cap unreacted sites and prevent non-specific binding of the lipophilic ligand.
Association Phase (
kon
): Transfer sensors into wells containing a 2-fold serial dilution of the 3H-pyrazolo[4,3-c]pyridine derivative (e.g., 0.1 µM to 10 µM). Record the spectral shift for 300 seconds.
Dissociation Phase (
koff
): Move sensors into ligand-free assay buffer. Monitor the dissociation curve for 600 seconds. Rationale: A long dissociation phase is critical for accurately capturing the residence time (
τ=1/koff
) of high-affinity compounds.
Data Analysis: Subtract reference sensor data (loaded target, no ligand) and fit the curves using a 1:1 Langmuir binding model to calculate the overall
Kd
(
koff/kon
).
Protocol 2: Radioligand Competition Binding Assay
Target Application: Determining the equilibrium inhibition constant (
Ki
) for GPCRs (e.g., Adenosine A3 Receptor).
Causality Check: Why use a competition assay? Direct radiolabeling of every novel pyrazolo[4,3-c]pyridine analog is cost-prohibitive and synthetically complex. By competing the unlabelled scaffold against a known, validated tracer (e.g.,
[125I]
-AB-MECA for A3AR), we obtain true thermodynamic affinity data.
Step-by-Step Methodology:
Membrane Preparation: Resuspend CHO cell membranes stably expressing human A3AR in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of the radioligand at a concentration equal to its historical
Kd
, and 25 µL of the 3H-pyrazolo[4,3-c]pyridine compound (serial dilutions from
10−11
to
10−5
M).
Scientific Rationale: Incubation must proceed for 2 hours at 25°C. Stopping the reaction prematurely means the system has not reached true thermodynamic equilibrium, which will artifactually skew the
Ki
calculations derived from the Cheng-Prusoff equation.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.
Scientific Rationale: Glass fiber filters carry a net negative charge. Pre-soaking in cationic PEI neutralizes this charge, drastically reducing the non-specific binding (NSB) of the lipophilic pyrazolo[4,3-c]pyridine ligand to the filter matrix.
Washing & Counting: Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound tracer. Add scintillation cocktail and quantify bound radioactivity (CPM) using a Microbeta counter.
Data Analysis: Plot CPM versus log[Ligand]. Use non-linear regression (one-site competition) to determine the
IC50
, and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+([L]/Kd))
.
Conclusion
The 3H-pyrazolo[4,3-c]pyridine scaffold is a masterclass in structural pharmacology. Whether acting as an orthosteric antagonist for GPCRs, a bromodomain inhibitor, or a pathogenic enzyme blocker, its rigid, hydrogen-bonding-capable core drives exceptional in vitro binding affinities. By employing rigorous, artifact-controlled methodologies like fluidics-free BLI and equilibrium-verified radioligand assays, drug development professionals can confidently advance these promising hits into lead optimization.
References
Raunak, et al. (2026). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity (nih.gov).
Ferreira, et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules (mdpi.com).
Wang, et al. (2017). Ligand-biased ensemble receptor docking (LigBEnD): a hybrid ligand/receptor structure-based approach. Journal of Computer-Aided Molecular Design (nih.gov).
Saamanthi, et al. (2021). Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics. Indian Journal of Chemistry (niscpr.res.in).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Pharmacophore Significance
The 3H-pyrazolo[4,3-c]pyridine scaffold represents a privileged, synthetically demanding bicyclic system that has garnered significant attention in modern medicinal chemistry. Acting as a bioisostere for purines and indoles, this core structure is highly adept at anchoring into the ATP-binding pockets of kinases and the active sites of metalloenzymes.
From an application science perspective, the true value of the 3H-pyrazolo[4,3-c]pyridine core lies in its highly tunable Therapeutic Index (TI) . Unlike non-specific cytotoxic agents that intercalate DNA or broadly disrupt cellular membranes, the cytotoxicity of pyrazolo[4,3-c]pyridines is target-driven[1]. By precisely modulating substitutions at the C-4, C-6, and N-1/N-2 positions, researchers can engineer molecules that exhibit potent anticancer or antimicrobial activity while maintaining an exceptional safety profile in healthy mammalian cells[2].
Mechanistic Foundations of Cytotoxicity
The cellular toxicity induced by 3H-pyrazolo[4,3-c]pyridine derivatives in oncological models is primarily governed by two distinct mechanistic pathways:
A. MAPK/ERK Pathway Inhibition
The ERK1/2 kinase cascade is a central driver of cell proliferation and survival. Pyrazolo[4,3-c]pyridines act as potent ATP-competitive inhibitors of ERK2[1]. The nitrogen atoms within the pyrazole ring serve as critical hydrogen-bond donors and acceptors, interacting directly with the backbone amides (e.g., Met-108) of the ERK2 hinge region[3]. This competitive binding blocks the phosphorylation of downstream transcriptional targets like c-Myc and Cyclin D1, arresting the cell cycle in the G0/G1 phase and inducing apoptosis[1].
Mechanism of ERK1/2 inhibition by 3H-Pyrazolo[4,3-c]pyridine inducing cytotoxicity.
B. Carbonic Anhydrase (CA) Inhibition in Hypoxic Tumors
Solid tumors rely on transmembrane Carbonic Anhydrases (hCA IX and XII) to regulate intracellular pH in hypoxic microenvironments. 4 selectively inhibit these isoforms with
Ki
values in the low nanomolar range, triggering fatal intracellular acidification in cancer cells while sparing healthy tissue[4].
Quantitative Cytotoxicity & Safety Profiling
To evaluate the clinical viability of this scaffold, we must benchmark its cytotoxicity against standard chemotherapeutics. The data below synthesizes the in vitro performance of lead pyrazolo[4,3-c]pyridine derivatives across multiple human carcinoma cell lines. Notably, certain derivatives outperform the reference drug Doxorubicin, demonstrating superior potency at lower concentrations[1].
Table 1: Comparative Cytotoxicity (IC₅₀) of Pyrazolo[4,3-c]pyridine Derivatives
Data Interpretation: The scaffold is not inherently toxic to all cells. For instance, 2 exhibit low-micromolar inhibitory potency against mycobacteria but show minimal cytotoxicity against host macrophages, confirming a highly favorable safety profile[2].
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that cytotoxicity data is only as reliable as the assay's internal controls. Phenotypic cell death does not prove target engagement. The following protocols are designed as self-validating systems to ensure that observed cytotoxicity is genuinely target-mediated and not an assay artifact.
Self-validating workflow for evaluating pyrazolo[4,3-c]pyridine cytotoxicity and safety.
Protocol 1: Orthogonal Cytotoxicity & Therapeutic Index (TI) Screening
Relying solely on MTT assays can yield false positives if a compound alters mitochondrial reductase activity without causing actual cell death. We mandate a dual-readout approach.
Cell Seeding & Synchronization: Seed target cancer cells (e.g., MCF-7) and healthy control cells (e.g., primary PBMCs) at
1×104
cells/well in 96-well plates. Serum-starve for 12 hours.
Causality: Synchronizing cells in the G0/G1 phase ensures uniform cell cycle progression, drastically reducing well-to-well variance and eliminating proliferation-rate bias.
Compound Dosing: Administer the 3H-pyrazolo[4,3-c]pyridine derivative in a 9-point dose-response curve (1:3 serial dilutions starting at 50 µM).
Causality: A 9-point curve provides sufficient data density to accurately calculate the Hill Slope, ensuring the IC₅₀ value represents true pharmacological inhibition rather than a steep, non-specific toxic cliff.
Orthogonal Readout: After 72 hours, assess viability using both MTT (metabolic activity) and CellTiter-Glo (ATP quantitation).
Safety Profiling (TI Calculation): Calculate the Therapeutic Index (
TI=IC50_PBMC/IC50_Cancer
).
Causality: A TI > 10 is the strict go/no-go threshold for advancing a compound, ensuring the safety profile is robust enough for in vivo studies.
Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)
To prove that the cytotoxicity is driven by the intended mechanism (e.g., ERK2 inhibition), we must validate physical binding inside the living cell.
Intact Cell Incubation: Treat living MCF-7 cells with the IC₈₀ concentration of the pyrazolo[4,3-c]pyridine compound for 2 hours.
Thermal Gradient Treatment: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 70°C) for 3 minutes.
Causality: Proteins unfold and aggregate at high temperatures. If the drug is actively bound to the target kinase, it will thermodynamically stabilize the protein, shifting its melting temperature (
Tm
) higher.
Lysis and Isolation: Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 x g to separate the soluble (folded) fraction from the aggregated pellet.
Quantification: Perform Western Blotting on the soluble fraction using an anti-ERK2 antibody. A positive shift in the
Tm
curve definitively validates that the cytotoxicity is on-target.
Pharmacokinetic & Safety Optimization Strategies
To transition a 3H-pyrazolo[4,3-c]pyridine hit into a safe clinical candidate, structural optimization must focus on mitigating off-target liabilities:
Steric Bulk at C-4: Increasing the bulkiness of substituents at the C-4 position has been shown to gradually reduce or completely abolish antiproliferative activity[6]. This structure-activity relationship (SAR) is critical; keeping the C-4 position relatively unhindered ensures deep insertion into the kinase hinge region.
Polar Substitutions at C-7: Introducing a polar 4-hydroxyphenyl substituent at the 7-position yields highly potent derivatives[6]. This modification not only improves aqueous solubility (a common safety bottleneck causing drug precipitation in the kidneys) but also enhances the compound's fluorescence properties, allowing it to act as an intracellular pH indicator[6].
Metabolic Stability: The pyrazole ring itself is highly stable against cytochrome P450 (CYP) degradation. However, exposed C-H bonds on the pyridine ring can be sites for rapid oxidation. Strategic fluorination at these sites blocks phase I metabolism, extending the half-life and reducing the required dosing frequency, which inherently lowers systemic toxicity.
References
Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives
Source: PubMed / Elsevier
URL
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B
Source: PMC / NIH
URL
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies
Source: MDPI
URL
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity
Source: ACS Publications / Journal of Medicinal Chemistry
URL
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Source: MDPI
URL
Structure-Guided Discovery of Potent and Selective Inhibitors of ERK1/2 from a Modestly Active and Promiscuous Chemical Start Point
Source: ACS Publications / Journal of Medicinal Chemistry
URL
3H-Pyrazolo[4,3-C]pyridine molecular weight, logP, and lipophilicity
An In-depth Technical Guide Topic: 3H-Pyrazolo[4,3-c]pyridine: A Physicochemical Analysis of Molecular Weight, logP, and Lipophilicity for Drug Discovery Audience: Researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Topic: 3H-Pyrazolo[4,3-c]pyridine: A Physicochemical Analysis of Molecular Weight, logP, and Lipophilicity for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as the core for inhibitors targeting a range of diseases.[1][2] The success of any drug candidate hinges on its physicochemical properties, which govern its pharmacokinetic and pharmacodynamic behavior.[3] This technical guide provides a detailed examination of three critical properties of the parent 3H-Pyrazolo[4,3-c]pyridine core: molecular weight, the octanol-water partition coefficient (logP), and overall lipophilicity. We will explore the fundamental principles behind these characteristics, detail both experimental and computational methodologies for their determination, and discuss their profound implications for drug absorption, distribution, metabolism, excretion, and toxicity (ADMET). This document is intended to serve as a comprehensive resource for scientists engaged in the design and optimization of novel therapeutics based on this important scaffold.
The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
Heterocyclic compounds are a cornerstone of fragment-based drug discovery (FBDD) due to their ability to form diverse interactions with protein targets.[4] The pyrazolo[4,3-c]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention for its structural resemblance to purine, allowing it to interact with a variety of purine-binding pockets in cellular proteins.[4] This has led to its successful incorporation into potent inhibitors, including those targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB) and Receptor Interacting Protein 1 (RIP1) kinase.[1][2]
However, the journey from a promising "hit" to a viable drug "lead" requires meticulous optimization of its physicochemical profile. Properties such as lipophilicity are paramount, influencing everything from solubility and membrane permeability to metabolic stability and off-target toxicity.[5] Understanding the intrinsic properties of the parent 3H-Pyrazolo[4,3-c]pyridine scaffold is the critical first step in rationally designing derivatives with an optimal therapeutic window.
Core Physicochemical Properties
Molecular Formula and Weight
The molecular weight (MW) of a compound is a fundamental property that influences its diffusion and transport characteristics. It is a key component of drug-likeness guidelines such as Lipinski's Rule of Five.[] The parent 3H-Pyrazolo[4,3-c]pyridine, being an isomer of other pyrazolopyridines, shares the same molecular formula and thus the same exact mass and molecular weight.
Lipophilicity: The Driving Force of Drug Disposition
Lipophilicity, literally "fat-loving," describes a molecule's affinity for a non-polar, lipid environment versus a polar, aqueous one.[8] This single property profoundly impacts a drug's entire pharmacokinetic profile:
Absorption: A drug must cross lipid-rich cell membranes to be absorbed from the gastrointestinal tract.[]
Distribution: Lipophilicity governs how a drug distributes into tissues, penetrates the central nervous system (CNS), and binds to plasma proteins.[8]
Metabolism: Highly lipophilic compounds are often more readily metabolized by cytochrome P450 enzymes.[8]
Excretion: Balancing lipophilicity is crucial to avoid bioaccumulation and ensure clearance.[8]
Lipophilicity is most commonly quantified by the partition coefficient (P) or its logarithmic form, logP .[9]
logP: The Partition Coefficient
LogP is defined as the base-10 logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[10]
A positive logP indicates higher affinity for the lipid phase (lipophilic).[10]
A negative logP indicates higher affinity for the aqueous phase (hydrophilic).[10]
A logP of zero indicates equal distribution between the two phases.[10]
It is crucial to note that logP measures the partitioning of the neutral form of the molecule.[11] For ionizable compounds, the distribution coefficient (logD) , which is pH-dependent, provides a more physiologically relevant measure of lipophilicity at a specific pH, such as that of blood plasma (pH 7.4).[11]
Note: This computed value is for the isomeric 1H-Pyrazolo[4,3-c]pyridine scaffold and serves as a reliable estimate for the parent core. The low positive value suggests the unsubstituted scaffold has a slight preference for lipid environments but maintains significant aqueous solubility.
Methodologies for Lipophilicity Determination
The determination of logP can be approached through direct experimental measurement or computational prediction. While experimental methods provide definitive values, computational tools are invaluable for high-throughput screening and prioritizing synthetic targets.[10][12]
Experimental Determination
The causality behind pursuing experimental determination lies in its accuracy. It accounts for all intramolecular interactions and conformational effects that computational models may approximate, making it the benchmark for validation.
This method is considered the "gold standard" for its direct measurement of partitioning.[13]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing to allow the compound to partition between the two immiscible layers, the system is allowed to reach equilibrium. The concentration of the compound in each layer is then measured to calculate P.[13]
Step-by-Step Methodology:
Solvent Preparation: Pre-saturate n-octanol with water and, separately, water with n-octanol. If determining logD, use a buffer (e.g., phosphate-buffered saline, pH 7.4) for the aqueous phase.[14]
Compound Dissolution: Prepare a stock solution of 3H-Pyrazolo[4,3-c]pyridine in the n-octanol-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the compound solution with a precise volume of the water-saturated n-octanol (typically at a 1:1 or 2:1 ratio).
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (this can range from minutes to several hours).[15]
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.
Quantification: Carefully sample a known volume from each layer. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]
Calculation: Calculate the logP using the formula: logP = log₁₀ (Cₒ / Cₐ), where Cₒ and Cₐ are the concentrations in the octanol and aqueous phases, respectively.
Shake-Flask method workflow for logP determination.
This is an indirect but much faster method suitable for higher throughput.[13]
Principle: The retention time of a compound on a non-polar (e.g., C18) stationary phase is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined from its retention time.[11]
Step-by-Step Methodology:
System Setup: Use a reversed-phase HPLC system with a non-polar column (e.g., ODS, C18) and a polar mobile phase (e.g., a methanol/water or acetonitrile/water gradient).
Calibration: Prepare a set of 5-7 calibration standards—structurally similar compounds with accurately known logP values that bracket the expected logP of the analyte.
Standard Analysis: Inject each standard and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
Capacity Factor Calculation: For each standard, calculate the capacity factor, k = (t_R - t_0) / t_0.
Calibration Curve: Plot log(k) for each standard against its known logP value. Perform a linear regression to generate a calibration curve.
Analyte Analysis: Inject the 3H-Pyrazolo[4,3-c]pyridine sample and determine its retention time and calculate its log(k) value.
logP Determination: Interpolate the logP of the analyte from its log(k) value using the linear regression equation from the calibration curve.
Computational Prediction
Computational models offer a rapid, cost-effective way to estimate logP before a compound is even synthesized, guiding the design process.[16] These methods are broadly classified into two categories: substructure-based and whole-molecule approaches.[17]
These are the most common predictive methods. The logP of a molecule is calculated by summing the contributions of its individual atoms or functional group fragments.[10][17] Correction factors are often applied to account for interactions between fragments. Examples include ClogP and XLogP3.
These methods consider the molecule as a whole, using quantum chemical calculations or molecular descriptors to predict logP.[17] Properties like molecular polarizability, solvent-accessible surface area, and partial atomic charges on heteroatoms are used to build quantitative structure-property relationship (QSPR) models that correlate highly with experimental logP.[18]
More recently, advanced models using deep neural networks (DNN) and graph convolutional neural networks (GCNN) have been developed.[16][19] These models are trained on vast datasets of known logP values and learn complex relationships between molecular structure and lipophilicity, often yielding higher predictive accuracy than traditional methods.[16]
General workflow for computational logP prediction.
Application in Drug Development
Understanding the lipophilicity of the pyrazolo[4,3-c]pyridine core is not an academic exercise; it is fundamental to its application in drug design. The estimated logP of ~0.5 for the parent scaffold places it in a favorable starting position: not so hydrophilic as to prevent membrane passage, and not so lipophilic as to cause solubility or toxicity issues.
The primary strategy in lead optimization is to decorate the core with substituents to modulate this property.[4] For instance, adding lipophilic groups can enhance binding to hydrophobic pockets in a target protein but may also increase metabolic liability or off-target binding.[2][8] Conversely, adding polar groups can improve solubility but may hinder cell permeability.
The goal is to achieve a lipophilic balance . Many successful oral drugs have logP values between 1 and 3.[15] Values exceeding 5, as proscribed by Lipinski's Rule of Five, are often associated with poor absorption and bioavailability.[]
The impact of lipophilicity on ADMET properties.
Conclusion
3H-Pyrazolo[4,3-c]pyridine is a therapeutically relevant scaffold with a favorable starting point for drug design, characterized by a low molecular weight (119.12 g/mol ) and a balanced, slightly lipophilic character (computed logP ≈ 0.5). A thorough understanding of its physicochemical properties, particularly lipophilicity, is essential for its successful development into safe and effective medicines. This guide has outlined the theoretical basis of these properties and provided both experimental and computational frameworks for their assessment. By employing these robust methodologies—from the gold-standard shake-flask method to advanced machine learning models—researchers can rationally modulate the pyrazolo[4,3-c]pyridine core to achieve the optimal balance of potency, selectivity, and pharmacokinetic performance required for a successful clinical candidate.
References
Butin, P., et al. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge. PMC. [Link]
Deep Origin. (2019). Lipophilicity - Computational Chemistry Glossary. [Link]
IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]
Bentz, J., & Esele, L. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. [Link]
Vistoli, G., et al. (2012). The influence of lipophilicity in drug discovery and design. PubMed. [Link]
American Chemical Society. (2021). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. [Link]
Leeson, P. D., & Springthorpe, B. (2010). Lipophilicity in drug discovery. PubMed. [Link]
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
Dhal, A., et al. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. [Link]
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
Kumar, A., et al. (2024). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PMC. [Link]
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
NextSDS. 3H-Pyrazolo[4,3-b]pyridine — Chemical Substance Information. [Link]
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
ACS Publications. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. [Link]
ACS Publications. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. [Link]
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Synthesis of 3H-Pyrazolo[4,3-c]pyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold The 3H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug dis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The 3H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as inhibitors of protein-protein interactions, such as the PEX14-PEX5 interaction in trypanosomal parasites, and as inhibitors of enzymes like Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB).[1][2] The development of robust and versatile synthetic protocols is therefore crucial for the exploration of the full therapeutic potential of this important class of molecules.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3H-pyrazolo[4,3-c]pyridine derivatives, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established literature and offer a range of strategies from foundational scaffold synthesis to advanced functionalization techniques.
Strategic Approaches to the Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine ring system can be broadly categorized into two main strategies: annulation of a pyrazole ring onto a pre-existing pyridine or, more commonly, the construction of the pyridine ring onto a functionalized pyrazole precursor. This guide will focus on the latter, highlighting modern and efficient methods.
Protocol I: Synthesis of a Versatile 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold
A key strategy for accessing a diverse library of pyrazolo[4,3-c]pyridine derivatives is through the synthesis of a halogenated scaffold that can be further functionalized through various cross-coupling reactions. This protocol details the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridines.[3]
Reaction Scheme:
Caption: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
Step 1: Synthesis of 1-(5-Chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
To a solution of 3-amino-5-chloropyridine (1.0 eq) in a mixture of acetic anhydride (Ac₂O) and 1,2-dichloroethane (DCE), add sodium nitrite (NaNO₂) portion-wise at room temperature.
After the addition is complete, heat the reaction mixture to 90 °C and stir for 20 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine
Dissolve the crude 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one from the previous step in methanol (MeOH).
Add a solution of sodium methoxide (NaOMe) in methanol and stir the reaction mixture at room temperature for 1 hour.
Monitor the deacetylation by TLC or LC-MS.
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
The resulting solid can be purified by recrystallization or column chromatography to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.
This 5-halo-pyrazolo[3,4-c]pyridine is a versatile intermediate for a wide range of functionalization reactions, as detailed in the subsequent sections.
Protocol II: Vectorial Functionalization of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold
The true power of the 5-halo-pyrazolo[3,4-c]pyridine scaffold lies in its ability to be selectively functionalized at multiple positions, or "vectors," allowing for the systematic exploration of chemical space in drug discovery programs.[3]
A. N-1 and N-2 Functionalization via Selective Protection
The two nitrogen atoms of the pyrazole ring can be selectively functionalized by choosing appropriate protecting groups and reaction conditions.
N-1 Selective Mesylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) selectively yields the N-1 mesylated product.
N-2 Selective SEM Protection: The use of 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) with NaH in THF can provide a mixture of N-1 and N-2 protected products, which can be separated chromatographically.
B. C-5 Functionalization via Buchwald-Hartwig Amination
The halogen at the C-5 position is amenable to palladium-catalyzed Buchwald-Hartwig amination, allowing for the introduction of a variety of primary and secondary amines.
General Procedure for Buchwald-Hartwig Amination:
To a reaction vessel, add the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
Add a degassed solvent (e.g., dioxane or toluene) and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Purify the crude product by column chromatography.
C. C-3 Functionalization via Tandem Borylation and Suzuki-Miyaura Cross-Coupling
The C-3 position can be functionalized through an iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.
General Procedure:
Borylation: In a microwave vial, combine the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq), [Ir(COD)OMe]₂ (catalyst), dtbpy (ligand), and B₂pin₂ in a solvent like methyl tert-butyl ether (MTBE). Heat the reaction in a microwave reactor at 100 °C until borylation is complete.
Suzuki-Miyaura Coupling: To the crude boronate ester, add the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., Cs₂CO₃), and a solvent like N,N-dimethylacetamide (DMAc). Heat the mixture in a microwave reactor at 120 °C until the reaction is complete.
Work up the reaction and purify the product by column chromatography.
D. C-7 Functionalization via Selective Metalation
The C-7 position can be selectively functionalized through deprotonation with a strong base followed by reaction with an electrophile or a transition-metal-catalyzed cross-coupling reaction.
General Procedure for Metalation and Trapping with an Electrophile:
Dissolve the N-protected 5-halo-pyrazolo[3,4-c]pyridine in an anhydrous solvent like THF and cool to a low temperature (e.g., -78 °C).
Add a solution of TMPMgCl·LiCl (a strong, non-nucleophilic base) dropwise and stir for a specified time to allow for deprotonation at C-7.
Add the desired electrophile (e.g., an aldehyde, ketone, or iodine) and allow the reaction to warm to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
Purify by column chromatography.
Caption: Vectorial functionalization of the pyrazolo[3,4-c]pyridine scaffold.
Protocol III: Multicomponent Synthesis of Substituted Pyrazolo[4,3-c]pyridines
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. This protocol describes a one-pot, three-component synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines.[4][5]
Reaction Scheme:
Caption: One-pot, three-component synthesis of pyrazolo[4,3-c]pyridines.
Experimental Protocol:
In a microwave reaction vessel, combine 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 eq), the terminal alkyne (1.2 eq), tert-butylamine (2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent (e.g., DMF).
Seal the vessel and heat the mixture in a microwave reactor to the optimized temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Mechanistic Insight: This reaction proceeds through a tandem Sonogashira cross-coupling of the terminal alkyne with the 5-chloro-pyrazole, followed by an in-situ cyclization of the resulting 5-alkynyl-pyrazole-4-carbaldehyde with tert-butylamine to form the pyridine ring.
Quantitative Data Summary for Multicomponent Synthesis
Entry
Alkyne Substituent
Yield (%)
1
Phenyl
75
2
4-Methoxyphenyl
71
3
n-Butyl
65
4
Cyclohexyl
68
Protocol IV: Cyclization of 3-Acylpyridine N-Oxide Tosylhydrazones
This method provides access to the pyrazolo[4,3-c]pyridine skeleton through the cyclization of a readily prepared tosylhydrazone of a 3-acylpyridine N-oxide. A key feature of this reaction is the formation of a mixture of regioisomers, pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines, with the ratio being influenced by the reaction conditions.[6]
Reaction Scheme:
Caption: Cyclization of 3-acylpyridine N-oxide tosylhydrazones.
Experimental Protocol:
Step 1: Preparation of the 3-Acylpyridine N-Oxide Tosylhydrazone
To a solution of the 3-acylpyridine N-oxide in a suitable solvent (e.g., ethanol), add tosylhydrazine (1.0-1.1 eq).
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
Cool the reaction mixture to room temperature, and the tosylhydrazone product will often precipitate.
Collect the solid by filtration and wash with a cold solvent.
Step 2: Cyclization to Pyrazolopyridines
Dissolve the 3-acylpyridine N-oxide tosylhydrazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
Add an amine base (e.g., triethylamine, Et₃N, 2.0 eq) followed by an electrophilic activator (e.g., tosyl chloride, TsCl, 1.1 eq).
Stir the reaction at room temperature overnight.
Monitor the reaction for the disappearance of the starting material and the formation of two product spots (the regioisomers) by TLC.
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
Separate the regioisomeric products by column chromatography.
Causality Behind Experimental Choices:
The electrophilic activator (e.g., TsCl) activates the N-oxide oxygen, making the C-2 and C-6 positions of the pyridine ring more electrophilic and susceptible to nucleophilic attack by the hydrazone nitrogen.
The (Z)-configuration of the tosylhydrazone is crucial for the cyclization to occur readily, as it pre-organizes the nucleophilic nitrogen for attack on the pyridine ring. The (E)-isomer is generally unreactive under these conditions.
The choice of solvent and electrophile/base combination can influence the ratio of the pyrazolo[3,4-b] to pyrazolo[4,3-c] isomers, although complete regioselectivity is often difficult to achieve.
Conclusion
The synthesis of 3H-pyrazolo[4,3-c]pyridine derivatives offers a rich field of exploration for medicinal chemists. The protocols outlined in this guide provide a range of methodologies, from the construction of a versatile halogenated scaffold to its diverse functionalization and the application of efficient multicomponent reactions. By understanding the underlying principles and experimental nuances of these synthetic routes, researchers can effectively access a wide array of novel compounds for biological evaluation, ultimately contributing to the advancement of drug discovery.
References
Stadlbauer, W., & Kappe, T. (1983). The Chemistry of Heterocycles, Part 158. Synthesis of Pyrazolo[4,3-c]pyridines. Monatshefte für Chemie / Chemical Monthly, 114(5), 679–685.
Hanna, M. A., & Lepore, S. D. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 48(46), 8194–8197.
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35025-35029*. [Link]
Kremsner, J. M., & Kappe, C. O. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1826–1832. [Link]
Kappe, C. O., & Stadlbauer, W. (1993). Dipyrazolo[1,5-a:4',3'-c]pyridines - a new heterocyclic system accessed via multicomponent reaction. Archiv der Pharmazie, 326(11), 897-901.
Al-Zahrani, F. A. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 858-864.
Al-Mousawi, S. M., & El-Apasery, M. A. (2022). A review on the synthesis of pyrazolo[3,4-b]pyridines. Molecules, 27(7), 2237.
Hanna, M. A. (2016). Synthesis of Isoxazolopyridines via Cyclization of 3-Acylpyridine N-Oxide Oximes. Conference paper.
Taylor, E. C., & Macor, J. E. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 25(2), 571-580.
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35025-35029*. [Link]
Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1844.
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11293-11315.
Raunak, et al. (2023). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Journal of Biomolecular Structure and Dynamics, 1-16.
Pinto, D. C. G. A., & Silva, A. M. S. (2014). The Japp-Klingemann Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 235-263). John Wiley & Sons, Inc.
Cerna, I., et al. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 21(7), 947-956.
Reddy, T. S., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Journal of Chemical and Pharmaceutical Sciences, 10(1), 224-229.
Zupancic, S., Svete, J., & Stanovnik, B. (2009). Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate.
Shestopalov, A. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.
Kisel, V. M., & Kovtunenko, V. O. (2016). Cu(I)-Catalyzed Regioselective Synthesis of Pyrazolo[5,1-c]-1,2,4-triazoles. Synthesis, 48(16), 2633-2640.
Shestopalov, A. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35025-35029*. [Link]
Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[4][5][6]triazolo[3,4-b][4][5][7]thiadiazine-7-carboxylic acid and its salts. Farmatsevtychnyi Zhurnal, 78(2), 56-65.
Lesher, G. Y., & Gruett, M. D. (1975). U.S. Patent No. 3,907,808. Washington, DC: U.S.
Mastering the Spectrum: A Detailed Guide to the ¹H and ¹³C NMR Characterization of 3H-Pyrazolo[4,3-c]pyridine
Abstract The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, valued for its diverse biological activities. Accurate and unambiguous structural characteriz...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, valued for its diverse biological activities. Accurate and unambiguous structural characterization is paramount for advancing research and ensuring the integrity of synthesized compounds. This comprehensive guide provides a detailed protocol and in-depth analysis for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3H-pyrazolo[4,3-c]pyridine. We delve into the critical aspect of tautomerism inherent to this system, offering protocols for both standard and advanced NMR experiments. This document is intended for researchers, scientists, and drug development professionals seeking to confidently identify and characterize this important molecular framework.
Introduction: The Structural Nuances of Pyrazolo[4,3-c]pyridine
The pyrazolo[4,3-c]pyridine system is an aromatic, bicyclic heterocycle composed of a fused pyrazole and pyridine ring. A key feature of this scaffold is the existence of prototropic tautomers, primarily the 1H- and 3H-forms (often referred to as 2H in general pyrazole nomenclature). The position of the proton on the pyrazole ring significantly influences the electronic distribution and, consequently, the NMR spectral properties of the molecule.
The equilibrium between these tautomers can be influenced by several factors, including the solvent, temperature, and the presence of substituents. Therefore, a comprehensive NMR analysis must consider the potential for the presence of one or both tautomers in solution. In many cases, a rapid equilibrium will result in a time-averaged spectrum. However, under certain conditions, such as in different solvents or at low temperatures, it may be possible to observe distinct signals for each tautomer.[1][2]
This guide will provide the expected NMR characteristics for the 3H-pyrazolo[4,3-c]pyridine tautomer, alongside its 1H counterpart, to facilitate a thorough and accurate structural elucidation.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is directly dependent on the meticulous preparation of the sample. The following protocol is designed to ensure high-resolution spectra, free from common contaminants and interferences.
Materials:
3H-Pyrazolo[4,3-c]pyridine sample (5-10 mg for ¹H NMR; 15-25 mg for ¹³C and 2D NMR)
Internal standard (e.g., Tetramethylsilane (TMS) at 0.03% v/v)
Glass Pasteur pipettes and bulbs
Small vials for dissolution
Cotton or glass wool for filtration
Protocol:
Weighing the Sample: Accurately weigh the required amount of the 3H-pyrazolo[4,3-c]pyridine sample into a clean, dry vial.
Solvent Selection and Dissolution:
Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good starting point for nitrogen-containing heterocyles due to its high polarity and ability to form hydrogen bonds, which can help in observing exchangeable protons.
Add approximately 0.6 mL of the deuterated solvent containing TMS to the vial.
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
Filtration:
To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.
Place a small plug of cotton or glass wool into a Pasteur pipette.
Carefully transfer the sample solution through the filtered pipette into the NMR tube.
Final Checks:
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
Cap the NMR tube securely and wipe the outside of the tube clean with a lint-free tissue.
Properly label the sample.
NMR Data Acquisition: A Multi-faceted Approach
A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C signals of 3H-pyrazolo[4,3-c]pyridine. The following sections outline the recommended acquisition parameters.
¹H NMR Acquisition:
Pulse Program: Standard single-pulse (zg30 or similar)
Temperature: 298 K (25 °C)
Spectral Width (SW): 12-16 ppm (centered around 6 ppm)
Acquisition Time (AQ): 3-4 seconds
Relaxation Delay (D1): 2-5 seconds
Number of Scans (NS): 8-16 (adjust for concentration)
Transmitter Pulse (p1): 30-45 degrees
¹³C NMR Acquisition:
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
Temperature: 298 K (25 °C)
Spectral Width (SW): 200-220 ppm (centered around 110 ppm)
Acquisition Time (AQ): 1-2 seconds
Relaxation Delay (D1): 2-5 seconds
Number of Scans (NS): 1024 or more (adjust for concentration)
Transmitter Pulse (p1): 30 degrees
2D NMR is crucial for establishing connectivity within the molecule.[1]
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the heterocyclic framework.
A generalized workflow for the structural elucidation is presented below:
NMR Experimental and Analysis Workflow
Predicted NMR Data and Interpretation
Due to the scarcity of published experimental NMR data for the unsubstituted 3H-pyrazolo[4,3-c]pyridine, we present predicted chemical shifts based on computational (DFT/GIAO) methods, which have been shown to be reliable for this class of compounds.[3][4] We provide predicted data for both the 3H- and 1H-tautomers to aid in their potential differentiation.
Tautomeric Equilibrium of Pyrazolo[4,3-c]pyridine
Note: The images in the diagram above are placeholders and would be replaced with the actual chemical structures.
Predicted ¹H and ¹³C Chemical Shifts
The following tables summarize the predicted chemical shifts for the two primary tautomers in a common NMR solvent like DMSO-d₆. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
Position
3H-Tautomer
1H-Tautomer
Multiplicity
Expected J (Hz)
H-3
~8.3
-
s
-
H-4
~7.8
~7.9
d
J ≈ 5.0
H-6
~7.2
~7.3
dd
J ≈ 5.0, 1.5
H-7
~8.5
~8.6
d
J ≈ 1.5
NH
~13.5
~13.8
br s
-
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
Position
3H-Tautomer
1H-Tautomer
C-3
~135
~138
C-3a
~120
~122
C-4
~118
~116
C-6
~125
~127
C-7
~148
~150
C-7a
~140
~142
Spectral Interpretation and Key Correlations
¹H NMR: The proton spectrum is expected to show three signals in the aromatic region and a broad singlet for the N-H proton at a significantly downfield shift. The pyridine ring protons (H-4, H-6, and H-7) will form a coupled spin system. H-4 and H-6 should exhibit a characteristic ortho-coupling, while H-6 and H-7 will show a smaller meta-coupling. The pyrazole proton (H-3 in the 3H-tautomer) is expected to be a singlet.
¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the position of the nitrogen atoms.
COSY: Correlations are expected between H-4 and H-6, and between H-6 and H-7, confirming their positions on the pyridine ring.
HSQC: This experiment will directly link each proton to its attached carbon, for instance, H-4 to C-4, H-6 to C-6, etc.
HMBC: This is the most powerful experiment for confirming the overall structure. Key expected long-range correlations include:
The N-H proton to C-3a and C-7a, which helps to confirm the fusion of the two rings.
H-3 (in the 3H-tautomer) to C-3a and C-7a.
H-4 to C-3a and C-6.
H-7 to C-3a and C-6.
By systematically analyzing these 1D and 2D NMR datasets, a complete and confident assignment of all proton and carbon signals can be achieved, leading to the unambiguous characterization of the 3H-pyrazolo[4,3-c]pyridine structure.
Conclusion
The NMR spectroscopic characterization of 3H-pyrazolo[4,3-c]pyridine requires a systematic approach that acknowledges its tautomeric nature. By employing a combination of 1D and 2D NMR techniques and comparing the experimental data with predicted values for the likely tautomers, researchers can achieve a high degree of confidence in their structural assignments. The protocols and data presented in this guide serve as a robust framework for the analysis of this important heterocyclic system, empowering scientists in their drug discovery and development endeavors.
References
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(4), 534-564. Available at: [Link]
Marek, R., & Lyčka, A. (2002). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 40(8), 529-534. Available at: [Link]
Elguero, J., et al. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(12), 1017-1024. Available at: [Link]
Michalska, D., et al. (2007). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A, 111(26), 5845-5852. Available at: [Link]
Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Elguero, J., et al. (1996). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 907-914. Available at: [Link]
Chen, B., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10767-10778. Available at: [Link]
Grimblat, N., & Sarotti, A. M. (2016). A DFT-based protocol for the assignment of the relative configuration of flexible molecules by comparison of experimental and calculated 1H and 13C NMR chemical shifts. Journal of Organic Chemistry, 81(23), 12002-12008. Available at: [Link]
University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
Alkorta, I., et al. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry, 32(1), 215-224. Available at: [Link]
Bagno, A., et al. (2004). A combined experimental and theoretical study of 1H and 13C NMR chemical shifts in solution. Chemistry-A European Journal, 10(21), 5333-5341. Available at: [Link]
Hansen, P. E. (1981). 13C NMR of polycyclic aromatic compounds: A review. Organic Magnetic Resonance, 17(4), 239-247.
Begtrup, M., & Larsen, F. W. (1990). Tautomeric equilibria in the pyrazole series determined by 15N NMR spectroscopy. Acta Chemica Scandinavica, 44, 1050-1057. Available at: [Link]
Claramunt, R. M., et al. (2000). A 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-295. Available at: [Link]
Lodewyk, M. W., et al. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Journal of Natural Products, 75(8), 1539-1550. Available at: [Link]
In vivo dosing protocols for 3H-Pyrazolo[4,3-C]pyridine in murine models
Comprehensive In Vivo Dosing and Pharmacological Profiling of 3H-Pyrazolo[4,3-c]pyridine Scaffolds in Murine Models Executive Summary & Pharmacological Context The 3H-pyrazolo[4,3-c]pyridine core (and its tautomeric/dihy...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive In Vivo Dosing and Pharmacological Profiling of 3H-Pyrazolo[4,3-c]pyridine Scaffolds in Murine Models
Executive Summary & Pharmacological Context
The 3H-pyrazolo[4,3-c]pyridine core (and its tautomeric/dihydro derivatives) represents a highly privileged pharmacophore in modern drug discovery. Due to its rigid, planar geometry and unique hydrogen-bonding donor/acceptor profile, this fused bicyclic system is extensively utilized to target both kinase hinge regions (e.g., ERK1/2, FLT3) and oxidoreductase allosteric sites (e.g., NOX1/4)[1][2][3].
However, translating these molecules from in vitro hits to in vivo murine models presents significant challenges. The planar nature of the pyrazolo-pyridine ring often results in high crystal lattice energy, leading to poor aqueous solubility. Furthermore, these compounds frequently exhibit high intrinsic hepatic clearance in rodents[4]. This application note provides field-proven, self-validating protocols for the formulation, pharmacokinetic (PK) profiling, and efficacy testing of 3H-pyrazolo[4,3-c]pyridine derivatives in mice.
Dual targeting mechanisms of 3H-pyrazolo[4,3-c]pyridine scaffolds in oncology and fibrosis.
Physicochemical Profiling & Formulation Strategy
The Causality of Formulation:
Murine dosing requires formulations that maintain the compound in solution without causing vehicle-induced toxicity. Because 3H-pyrazolo[4,3-c]pyridine derivatives often suffer from low solubility, standard aqueous buffers (like PBS) are insufficient. To disrupt the hydrophobic stacking of the pyrazolo-pyridine rings, co-solvents such as Polyethylene Glycol (PEG) are mandatory[1].
Intravenous (IV) Vehicle: PEG400:H₂O (60:40 v/v) or PEG300:H₂O (50:50 v/v) ensures complete dissolution up to 1 mg/mL for bolus injection[1].
Oral (PO) Vehicle: PEG300:H₂O (50:50 v/v) is optimal for suspension or solution dosing up to 100 mg/kg[1].
Pharmacokinetic (PK) Profiling Protocol
Many pyrazolo-pyridine compounds exhibit rapid clearance in mice due to extensive Cytochrome P450 (CYP) metabolism. To validate whether poor in vivo efficacy is due to target engagement failure or rapid metabolic clearance, researchers must employ a CYP-inhibited PK validation step using 1-aminobenzotriazole (ABT)[4].
Step-by-Step PK Methodology
Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral dosing. IV dosed mice may remain fed.
CYP Inhibition (Optional but Recommended): To assess the metabolic component of clearance, administer ABT (50 mg/kg, PO in saline) 2 hours prior to dosing the test compound[4]. Causality: ABT is an irreversible, non-selective CYP450 inhibitor. Comparing ABT-treated vs. naive mice isolates hepatic clearance from renal/biliary efflux.
Dosing:
IV Cohort: Administer 0.5 mg/kg via lateral tail vein injection (Volume: 5 mL/kg, 27G needle)[1].
PO Cohort: Administer 1 to 100 mg/kg via oral gavage (Volume: 10 mL/kg, 20G gavage needle)[1].
Serial Sampling: Collect 20 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Processing: Transfer blood to K₂EDTA tubes, centrifuge at 3,000 × g for 10 min at 4°C to extract plasma.
Bioanalysis: Precipitate plasma proteins with 3 volumes of cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS.
Standardized in vivo pharmacokinetic workflow for murine models.
Table 1: Representative PK Parameters for Pyrazolo[4,3-c]pyridines in Mice
Route
Dose (mg/kg)
Formulation
Cmax (ng/mL)
AUC (ng*h/mL)
T1/2 (h)
Clearance (mL/min/kg)
IV
0.5
PEG400:H₂O (60:40)
450 - 600
800 - 1200
0.8 - 1.5
80 - 150 (High)
PO
1.0
PEG400:H₂O (60:40)
120 - 250
400 - 700
1.2 - 2.0
N/A
PO + ABT
1.0
PEG400:H₂O (60:40)
400 - 800
1500 - 3000
3.5 - 5.0
N/A (Reduced)
(Note: Data synthesized from standard clearance profiles of pyrazolo-pyridine kinase/NOX inhibitors[1][4])
In Vivo Efficacy Protocols
To ensure the protocol is self-validating, every efficacy study must include a parallel Pharmacodynamic (PD) biomarker arm. If a compound fails to reduce tumor size or fibrosis, the PD readout will confirm whether the failure was due to a lack of target engagement or a failure of the biological hypothesis.
Protocol A: Oncology Xenograft Model (Targeting ERK/FLT3)
Pyrazolo-pyridine and related pyrazolo-quinoline derivatives are highly potent inhibitors of ERK and FLT3, making them ideal for melanoma and Acute Myeloid Leukemia (AML) models[1][5].
Cell Inoculation: Inject 5 × 10⁶ A375SM (melanoma) or MV4-11 (AML) cells suspended in 100 µL of Matrigel/PBS (1:1) subcutaneously into the right flank of female athymic nude mice[1][5].
Randomization: Once tumors reach ~100–150 mm³ (approx. day 10), randomize mice into Vehicle, Low Dose (25 mg/kg b.i.d.), and High Dose (100 mg/kg q.d.) cohorts (n=8/group)[1].
Dosing Regimen: Administer the pyrazolo[4,3-c]pyridine compound orally for 20 consecutive days[1].
Self-Validating PD Readout: On Day 20, sacrifice 3 mice per group 2 hours post-final dose. Snap-freeze the tumor tissue. Perform Western blot analysis to quantify the suppression of phosphorylated ERK (pERK) or phosphorylated STAT5 (pSTAT5) relative to total protein[1][5].
Protocol B: Liver Fibrosis Model (Targeting NOX1/4)
Derivatives such as Setanaxib (GKT137831), a 3H-pyrazolo[4,3-c]pyridine-3,6(5H)-dione, are potent NOX1/4 inhibitors used to treat fibrotic diseases[2][6].
Disease Induction: Induce liver fibrosis in Wild-Type (WT) or SOD1 mutant mice via intraperitoneal (IP) injections of Carbon Tetrachloride (CCl₄) (0.5 mL/kg in olive oil) twice weekly for 6 weeks[2][6].
Therapeutic Intervention: During the last 3 weeks of CCl₄ injections, administer the NOX1/4 inhibitor (e.g., 20-60 mg/kg PO, daily)[2][6]. Causality: Delaying treatment until week 3 ensures the model tests the reversal/halt of established fibrosis rather than mere prevention.
Endpoints: Harvest liver tissues. Quantify hepatic α-Smooth Muscle Actin (α-SMA) expression via immunohistochemistry and measure local Reactive Oxygen Species (ROS) levels to validate NOX inhibition[2].
Table 2: In Vivo Efficacy Endpoints & Biomarkers
Disease Model
Primary Target
Dosing Regimen
Primary Efficacy Readout
Validating PD Biomarker
A375SM Xenograft
ERK1/2
25-100 mg/kg (PO, b.i.d/q.d)
Tumor Volume Inhibition (TGI)
↓ pERK / pRSK in tumor
MV4-11 Xenograft
FLT3-ITD
10-50 mg/kg (PO, q.d)
Tumor Regression / Survival
↓ pFLT3 / pSTAT5 in tumor
CCl₄ Liver Fibrosis
NOX1/4
20-60 mg/kg (PO, q.d)
↓ Collagen Deposition
↓ α-SMA, ↓ ROS levels
References
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry - ACS Publications.
Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. CoLab.
GKT137831 - CAS# 1218942-37-0. Xcess Biosciences.
Structure-Guided Discovery of Potent and Selective Inhibitors of ERK1/2 from a Modestly Active and Promiscuous Chemical Start Point. Journal of Medicinal Chemistry - ACS Publications.
3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry - ACS Publications.
3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. PubMed.
Application Note: Step-by-Step Preparation and Isolation of 3H-Pyrazolo[4,3-c]pyridine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, scalable protocols, and self-validating analytical checkpoints.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic rationale, scalable protocols, and self-validating analytical checkpoints.
Introduction & Structural Dynamics
The pyrazolo[4,3-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. As a bioisostere of the purine ring—a fundamental component of nucleic acids and ATP—this bicyclic system is extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., IGF-1R, JAK, and LRRK2 inhibitors) .
A Note on Tautomerism: While commercial databases frequently index this scaffold as 3H-pyrazolo[4,3-c]pyridine , the unsubstituted core predominantly exists as the thermodynamically stable 1H-pyrazolo[4,3-c]pyridine tautomer in solution. The 3H-form (where the sp³ carbon is located at position 3, breaking the pyrazole's aromaticity) is typically a transient intermediate unless locked by geminal disubstitution at the C3 position. This protocol focuses on the de novo synthesis of the fully aromatic core, adaptable for both 1H and substituted 3H derivatives.
Synthetic Strategy & Mechanistic Rationale
Historically, pyrazolo[4,3-c]pyridines were synthesized via the condensation of piperidone derivatives with hydrazines followed by harsh oxidation . However, this classical route often suffers from poor regioselectivity and over-oxidation.
To ensure maximum yield and functional group tolerance, this guide employs a highly efficient de novo pyridine ring formation strategy. The process relies on two critical phases :
Sonogashira Cross-Coupling: A 5-chloro-1H-pyrazole-4-carbaldehyde is coupled with a terminal alkyne. The rigid geometry of the resulting 5-alkynyl-pyrazole-4-carbaldehyde perfectly pre-organizes the molecule for cyclization.
Microwave-Assisted Cyclization: The intermediate is reacted with tert-butylamine.
Causality of Reagent Choice:tert-butylamine acts as both the nitrogen source for the pyridine ring and a transient protecting group. It first condenses with the aldehyde to form an imine. Under microwave irradiation, the imine nitrogen undergoes a regioselective 6-endo-dig cyclization onto the alkyne (favored by Baldwin's rules and alkyne polarization). The bulky tert-butyl group is subsequently cleaved under the thermal conditions, driving the aromatization to yield the final pyrazolo[4,3-c]pyridine core.
Figure 1: Synthetic workflow for the de novo construction of the pyrazolo[4,3-c]pyridine core.
Step-by-Step Experimental Protocol
Phase 1: Sonogashira Cross-Coupling
Objective: Install the alkyne precursor at the C5 position of the pyrazole ring.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
Reagent Loading: Add 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv) to the flask.
Solvent Addition: Inject anhydrous triethylamine (Et₃N) (approx. 10 mL/mmol) to serve as both the solvent and the base. Stir for 5 minutes at room temperature to ensure catalyst dissolution.
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1).
Isolation: Cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove palladium and copper salts.
Workup: Wash the filtrate with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the 5-alkynyl-1H-pyrazole-4-carbaldehyde intermediate.
Phase 2: Microwave-Assisted Cyclization
Objective: Construct the pyridine ring via imine formation and 6-endo-dig cyclization.
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the 5-alkynyl-1H-pyrazole-4-carbaldehyde intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL/mmol).
Amine Addition: Add tert-butylamine (5.0 equiv). Seal the vial with a Teflon-lined crimp cap.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture to 150 °C for 30–45 minutes. Note: The high temperature is required not just for the cyclization, but to overcome the activation energy required for the subsequent thermal dealkylation of the tert-butyl group.
Workup: Cool the vial to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. If the product does not precipitate, extract with EtOAc (3x). Wash the combined organic layers thoroughly with water (to remove NMP) and brine.
Isolation: Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure pyrazolo[4,3-c]pyridine derivative.
Quantitative Data Summary
To aid in experimental planning, the following table summarizes the stoichiometric requirements and expected parameters for the synthesis .
Reaction Parameter
Phase 1: Sonogashira Coupling
Phase 2: Microwave Cyclization
Temperature
80 °C
150 °C
Time
4 – 6 hours
30 – 45 minutes
Catalyst / Key Reagent
Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
tert-Butylamine (5.0 equiv)
Solvent
Triethylamine (Et₃N)
N-Methyl-2-pyrrolidone (NMP)
Atmosphere
Argon / Nitrogen
Sealed Vial (Autogenous pressure)
Typical Yield
75% – 85%
60% – 75%
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, researchers must validate the success of each step before proceeding. Rely on the following analytical checkpoints:
Checkpoint 1: Validating the Sonogashira Coupling
TLC: The coupled product will typically exhibit a lower Rf value than the starting chloro-pyrazole due to the increased polarity and extended conjugation of the alkyne.
¹H NMR: Confirm the disappearance of the terminal alkyne proton (if a terminal alkyne was used) and the retention of the highly deshielded aldehyde proton singlet at ~9.8 – 10.2 ppm .
Checkpoint 2: Validating the Pyridine Ring Formation
¹H NMR (Critical): The success of the cyclization and aromatization is definitively proven by the complete disappearance of the aldehyde proton .
Appearance of the Pyridine Proton: Look for a new, highly deshielded aromatic proton corresponding to the newly formed pyridine ring, typically resonating far downfield at ~8.5 – 9.2 ppm .
Confirmation of Dealkylation: Ensure there is no massive singlet at ~1.3 – 1.5 ppm (integrating to 9H). The absence of this peak confirms that the tert-butyl group has successfully cleaved to yield the unsubstituted pyridine nitrogen .
References
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 2014.
URL:[Link]
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules (MDPI), 2022.
URL:[Link]
Ultrasound promoted efficient construction of polycyclic-fused pyrazolo[4,3-c]pyridines via domino reaction. Ultrasonics Sonochemistry (Semantic Scholar), 2017.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
FAQ 1: Why am I getting a mixture of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine, and how can I improve regioselectivity?
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for discovery chemists, process scientists, and drug development professionals encountering yield bottlenecks, regioselectivity...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for discovery chemists, process scientists, and drug development professionals encountering yield bottlenecks, regioselectivity issues, or scaling challenges during the synthesis of the 3H-pyrazolo[4,3-c]pyridine scaffold.
Below, you will find field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to optimize your synthetic workflows.
The Issue:
When synthesizing the pyrazolopyridine core via the ring closure of 3-acylpyridine N-oxide tosylhydrazones, researchers frequently isolate a high ratio of the unwanted pyrazolo[3,4-b]pyridine regioisomer instead of the target [4,3-c] isomer[1].
The Causality:
This cyclization relies on the electrophilic activation of the 2-position of the pyridine N-oxide. The reaction is highly sensitive to the hardness of the electrophilic additive and the solvent environment. Standard conditions (e.g., using Tosyl Chloride in Dichloromethane) heavily favor kinetic attack at the more sterically accessible C-2 position, leading to the [3,4-b] isomer. To shift the equilibrium toward the [4,3-c] isomer (C-4 attack), you must alter the transition state polarity by utilizing different electrophile/solvent combinations[1].
Workflow of N-oxide tosylhydrazone cyclization and regioselectivity control.
Quantitative Data: Regioselectivity Control
Electrophilic Activator
Solvent
Base
Pyrazolo[3,4-b] (%)
Pyrazolo[4,3-c] (%)
Regiocontrol Rationale
TsCl
DCM
iPr₂NEt
82%
12%
Hard electrophile favors attack at the kinetically favored C-2 position[1].
FAQ 2: How can I maximize percentage yield when using the dienamine condensation route?
The Issue:
Condensation of dienamines (derived from dimethyl acetonedicarboxylate) with functionalized amines often stalls at the intermediate stage or suffers from thermal degradation, resulting in yields below 40%.
The Causality:
The formation of 3H-pyrazolo[4,3-c]pyridines via dienamine condensation is a two-step cascade: imine formation followed by intramolecular cyclization. Using aprotic solvents (like DCM) fails to stabilize the transient imine intermediate. Switching to a protic solvent like methanol actively stabilizes the intermediate via hydrogen bonding, lowering the activation energy for cyclization. Furthermore, maintaining a strict reflux at 65°C ensures the reaction overcomes the cyclization barrier without causing thermal degradation of the dienamine precursor[2].
Preparation: In an oven-dried flask, combine dienamine (2.0 mmol) and the corresponding amine (2.1 mmol).
Base Liberation: If the amine is a hydrochloride salt, add triethylamine (Et₃N, 2.2 mmol) dropwise to liberate the free nucleophilic amine[2].
Solvent Addition: Suspend the mixture in 6.0 mL of anhydrous methanol.
Thermal Activation: Equip the flask with a reflux condenser and heat to 65°C for exactly 1 hour under continuous magnetic stirring[2].
Validation Checkpoint (Self-Validating Step): Sample the reaction mixture via TLC (Eluent: EtOAc/Hexane 1:3). The disappearance of the bright yellow dienamine spot and the appearance of a highly UV-active product spot confirms complete cyclization.
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure. Purify via flash column chromatography.
QC Verification: Verify the structure via ¹H NMR; the characteristic pyridine core proton (C-5 or C-7) must appear as a distinct singlet downfield (δ 7.9–8.5 ppm).
FAQ 3: What is the most efficient method for introducing functional groups without degrading the pyrazolopyridine core?
The Issue:
Attempting to functionalize the pre-formed pyrazolo[4,3-c]pyridine core often requires harsh conditions that degrade the heterocycle, leading to poor overall yields.
The Causality:
Instead of late-stage functionalization, employing a one-pot multicomponent reaction (MCR) builds the functionalized core from the ground up. By reacting 5-chloro-1-phenylpyrazole-4-carbaldehyde with terminal alkynes and tert-butylamine under microwave irradiation, you trigger a Sonogashira cross-coupling followed immediately by an in-situ 6-endo-dig cyclization[3]. Microwave energy is critical here: it rapidly overcomes the high activation barrier of the cyclization step, funneling the transient 5-alkynyl intermediate directly into the thermodynamic pyrazolo[4,3-c]pyridine product before oxidative side-reactions can occur[3].
One-pot multicomponent microwave synthesis of pyrazolo[4,3-c]pyridines.
Reagent Assembly: In a 10 mL microwave-safe vial, combine 5-chloro-1-phenylpyrazole-4-carbaldehyde (1.0 equiv), the desired terminal alkyne (1.2 equiv), and tert-butylamine (2.0 equiv)[3].
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) to the mixture.
Solvent Degassing: Dissolve the mixture in 3.0 mL of anhydrous DMF. Sparge the solution with Argon for 5 minutes to remove dissolved oxygen, preventing alkyne homocoupling (Glaser coupling).
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave reactor at 120°C for 20 minutes[3].
Validation Checkpoint (Self-Validating Step): Analyze an aliquot via LC-MS. Successful cyclization is confirmed by the complete disappearance of the alkyne mass peak and the emergence of the target mass [M+H]+. In ¹³C NMR, ensure the disappearance of the alkyne carbons (δ 80-95 ppm).
Workup: Dilute the reaction mixture with ethyl acetate (15 mL), wash sequentially with water and brine to remove DMF, dry over anhydrous MgSO₄, and concentrate. Purify via automated flash chromatography.
References
[2] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI -2
[1] Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH - 1
[3] Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - Beilstein Journals - 3
[4] Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - MDPI - 4
Technical Support Center: Troubleshooting 3H-Pyrazolo[4,3-C]pyridine Solubility in DMSO and Aqueous Buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing critical bottlenecks when their promising heterocyclic compounds fail to dissolve.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing critical bottlenecks when their promising heterocyclic compounds fail to dissolve.
The 3H-Pyrazolo[4,3-C]pyridine scaffold is a highly valuable pharmacophore in drug discovery, but it is notorious for its poor solubility profile. This guide is designed to move beyond basic trial-and-error. Here, we will dissect the physical chemistry driving these solubility barriers and provide field-proven, self-validating protocols to keep your compound in solution from the chemical stockroom to the in-vitro assay plate.
Diagnostic Workflow for Solubility Optimization
Logical workflow for diagnosing and resolving pyrazolopyridine solubility barriers.
Part 1: The Causality of Poor Solubility
Q: Why is the 3H-Pyrazolo[4,3-C]pyridine scaffold inherently difficult to dissolve?A: The root cause lies in thermodynamics, specifically crystal packing energy . Pyrazolopyridines feature a highly planar, fused bicyclic ring system. This planarity allows the molecules to stack tightly together in their solid state. Furthermore, the presence of the pyrazole NH and the pyridine nitrogen creates a network of strong intermolecular hydrogen bonds.
When you attempt to dissolve this compound, the solvent must provide enough energy to break these robust lattice forces. High melting points (often >170°C for pyrazolo-derivatives) are a direct indicator of this high crystal packing energy, which severely limits both organic and aqueous solubility[1].
Part 2: Troubleshooting DMSO Stock Preparation
Q: My compound is resisting dissolution even in 100% DMSO at 10 mM. Should I abandon the compound?A: Not necessarily. You are likely facing a kinetic barrier rather than a thermodynamic limit. Dissolving rigid, crystalline compounds in DMSO can be an exceptionally slow kinetic process. At room temperature, the solvent lacks the thermal energy required to rapidly dismantle the crystal lattice.
Q: My compound dissolved perfectly yesterday, but after storing it in the -20°C freezer, it precipitated and won't go back into solution. Why?A: DMSO freezes at 18.5°C. When you subject a DMSO stock to a freeze-thaw cycle, you force the compound out of solution. Once it crystallizes from DMSO, it often adopts a lower-energy, more stable polymorph that is significantly harder to re-dissolve[2].
Protocol A: Self-Validating DMSO Solubilization
Use this protocol to overcome kinetic barriers without degrading your API.
Solvent Addition: Add 100% anhydrous DMSO to your pre-weighed solid to achieve the target concentration (e.g., 10 mM). Note: DMSO is highly hygroscopic; use a fresh, argon-purged bottle to prevent water absorption, which dramatically lowers solubility.
Mechanical Disruption: Vortex vigorously for 60 seconds to maximize the surface area of the solid particulates.
Thermal Sonication: Place the vial in a heated ultrasonic water bath at 37°C – 50°C for 15 to 30 minutes. The cavitation bubbles from sonication provide the localized kinetic energy needed to break the crystal lattice.
Validation Check (Critical): Do not rely on the naked eye. Centrifuge the vial at 10,000 x g for 5 minutes. Carefully pipette the top 50 µL of the supernatant into a microcuvette and measure the absorbance at 600 nm (A600) against a pure DMSO blank.
Pass: A600 < 0.05. The compound is fully solubilized. Aliquot into single-use tubes to avoid future freeze-thaw cycles.
Fail: A600 > 0.05. Micro-particulates remain. You have hit the thermodynamic limit for this solvent/temperature combination. You must dilute the stock further.
Part 3: Troubleshooting Aqueous Buffer Dilution
Q: My 10 mM DMSO stock is crystal clear, but the moment I dilute it into PBS (pH 7.4) for my enzyme assay, it turns milky white. What is happening?A: You are observing "solvent shock" leading to hydrophobic collapse. When you rapidly pipette a DMSO stock into an aqueous buffer, the localized dielectric constant of the medium spikes. The water molecules rapidly outcompete your compound for the DMSO solvent shell. Because the pyrazolopyridine lacks the time (and structural hydrophilicity) to establish new hydrogen bonds with the water, the molecules aggregate and precipitate[3].
Use this protocol to ease the compound into an aqueous environment and prevent solvent shock.
Pre-warm the Buffer: Ensure your PBS or assay buffer is pre-warmed to 37°C. Cold buffers instantly reduce the kinetic energy of the system, guaranteeing precipitation[3].
Introduce Hydrotropes (If assay permits): Add 0.01% - 0.1% of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a carrier protein (e.g., 0.1% BSA) to the aqueous buffer before introducing the drug. These additives provide hydrophobic pockets that catch the compound as it loses its DMSO shell.
Stepwise Addition: Do not inject the DMSO stock directly into the static buffer. Place the buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the vortex. Keep the final DMSO concentration ≤ 1% to prevent assay interference[3].
Validation Check (Critical): Perform Dynamic Light Scattering (DLS) on the final aqueous solution.
Pass: A monodisperse reading with a low Polydispersity Index (PDI < 0.2).
Fail: A sudden spike in PDI or the appearance of large multi-micron aggregates. If DLS is unavailable, an A600 reading > 0.05 indicates assay-ruining precipitation.
Part 4: Structural Modification Strategies (For Drug Developers)
Q: We have exhausted all formulation protocols and the compound still precipitates in our in-vivo models. How should we modify the chemistry?A: When formulation fails, you must address the intrinsic molecular architecture. To improve the solubility of a rigid pyrazolo-based scaffold, medicinal chemists employ strategies to disrupt the crystal packing energy[1].
Disrupt Planarity: Introducing steric bulk, such as a methyl group on the core ring, forces the molecule out of a flat conformation. This prevents tight lattice stacking and has been shown to dramatically improve aqueous solubility in pyrazolo-pyridine and pyrazolo-pyrazine derivatives[4].
Increase Rotational Degrees of Freedom: Replacing rigid amide linkers with amine linkers introduces contiguous rotatable bonds. This increases the entropic penalty of crystallization, keeping the molecule in solution[1].
Append Hydrophilic Moieties: Incorporating solubilizing groups like morpholine or piperazine is a proven synthetic strategy to lower the LogP and enhance water interaction for pyrazolo-pyrimidine analogs[5].
Quantitative Impact of Solubility Enhancement Strategies
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain
Source: Journal of Medicinal Chemistry
URL:[Link]
Structure-Guided Discovery of Potent and Selective Inhibitors of ERK1/2 from a Modestly Active and Promiscuous Chemical Start Point
Source: Journal of Medicinal Chemistry
URL:[Link]
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease
Source: Journal of Medicinal Chemistry
URL:[Link]
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
Source: ResearchGate (Scientific Discussion Forum)
URL:[Link]
Reducing byproducts and impurities during 3H-Pyrazolo[4,3-C]pyridine extraction
A Guide to Reducing Byproducts and Impurities During Extraction and Purification Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-Pyrazolo[4,3-c]pyri...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Reducing Byproducts and Impurities During Extraction and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-Pyrazolo[4,3-c]pyridine and its derivatives. The unique fused heterocyclic structure of this scaffold, while promising for therapeutic applications, presents specific challenges during synthesis and purification.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize impurities and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing 3H-Pyrazolo[4,3-c]pyridines?
A1: Impurities can arise from several sources during the synthesis of pyrazolopyridines.[3][4] The most common classes of impurities include:
Regioisomers: This is a significant challenge, especially in syntheses that involve the cyclization of unsymmetrical precursors.[5][6] For instance, the reaction of a substituted aminopyrazole with an unsymmetrical β-dicarbonyl compound can lead to the formation of different constitutional isomers which often have very similar physical properties, making them difficult to separate.[6]
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as aminopyrazoles or chloropyridines, in your crude product.[3][7]
Reaction Intermediates: In some cases, the cyclization reaction may not go to completion, resulting in stable intermediates, such as pyrazoline species, as byproducts.[7]
Side-Reaction Products: Side reactions, such as the di-addition of hydrazine if it's used as a reagent, or the formation of colored impurities from hydrazine-based starting materials, can also occur.[7]
Degradation Products: The 3H-Pyrazolo[4,3-c]pyridine core can be susceptible to degradation under harsh acidic or basic conditions, potentially leading to ring-opened byproducts.[8]
Q2: What is the most effective initial strategy for extracting my 3H-Pyrazolo[4,3-c]pyridine from the crude reaction mixture?
A2: Given the basic nature of the pyridine nitrogen atom, an acid-base liquid-liquid extraction is typically the most effective initial purification step.[9] This technique leverages the pH-dependent solubility of your compound to separate it from non-basic impurities.
The general principle is:
Dissolve the crude mixture in an organic solvent.
Extract with an acidic aqueous solution (e.g., 1M HCl). Your basic 3H-Pyrazolo[4,3-c]pyridine will become protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
Separate the layers and then basify the aqueous layer (e.g., with 1M NaOH) to deprotonate your compound, causing it to precipitate or become extractable back into an organic solvent.
This method is excellent for removing non-polar and neutral organic impurities.[9]
Q3: How can I effectively monitor the purity of my product during extraction and purification?
A3: A combination of chromatographic techniques is essential.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of your reaction and the effectiveness of your purification steps.[7] It allows you to quickly visualize the number of components in a mixture and track the separation of your product from impurities during column chromatography. For basic compounds like pyrazolopyridines that may streak on silica, it's often beneficial to add a small amount of base (e.g., 0.5-1% triethylamine) to your eluent.[6]
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.[10] Reversed-phase HPLC can effectively separate your target compound from closely related impurities. Developing an appropriate HPLC method early on will be crucial for determining the final purity of your product.
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: My TLC and NMR of the crude product show multiple spots and sets of peaks that I can't identify.
Possible Cause & Explanation: The most likely culprit is the formation of regioisomers . Many synthetic routes for pyrazolopyridines can result in the formation of more than one isomer.[5][6][11] For example, a common synthetic strategy involves the cyclization of a 3-acylpyridine N-oxide tosylhydrazone, which can yield both pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[5] These isomers often have very similar polarities, making them appear as closely running spots on a TLC plate and leading to complex NMR spectra.
Solutions & Workflow:
Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. Regioisomers will have the same molecular weight, which will be confirmed by the molecular ion peak (M+).[12][13]
NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra. While complex, the chemical shifts and coupling patterns of the aromatic protons on the pyridine and pyrazole rings will be distinct for each isomer. 2D NMR techniques like NOESY can be invaluable for confirming the spatial relationships between protons and definitively assigning the correct structure.[12]
Purification Strategy:
Flash Column Chromatography: Often, a carefully optimized gradient elution on silica gel can separate regioisomers. Due to the basic nature of the pyridine ring, peak tailing can be an issue.[1] See Issue 4 for a solution to this.
Recrystallization: If chromatography is unsuccessful, fractional recrystallization can be a powerful technique for separating isomers. This may require extensive screening of different solvent systems.
Diagram: Formation of Regioisomers from Unsymmetrical Precursors.
Issue 2: During my liquid-liquid extraction, a thick, stable emulsion has formed between the aqueous and organic layers.
Possible Cause & Explanation: Emulsion formation is a common problem in liquid-liquid extractions, particularly when dealing with complex reaction mixtures that may contain surfactant-like impurities.[12][14] Vigorous shaking of the separatory funnel can also exacerbate this issue. For nitrogen-containing heterocyclic compounds, fine particulates from the reaction can also stabilize emulsions at the interface.
Solutions & Workflow: The key is to prevent emulsion formation in the first place, but if one forms, here's how to address it:
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[12]
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous phase.[12][14]
Filtration: Sometimes, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion by removing particulate matter that is stabilizing it.
Centrifugation: If you have access to a large-capacity centrifuge, spinning the mixture can force the separation of the layers.[12]
Add a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[12]
Issue 3: My yield is very low after performing an acid-base extraction.
Possible Cause & Explanation: This is often due to improper pH control. The pKa of the pyridine nitrogen in the 3H-Pyrazolo[4,3-c]pyridine core means that the pH of the aqueous phase will dictate its solubility. If the aqueous layer is not made sufficiently basic during the back-extraction step, a significant portion of your product will remain in its protonated, water-soluble form.
Solutions & Workflow:
Monitor pH: When basifying the acidic aqueous extract, use a pH meter or pH paper to ensure you have reached a pH of at least 10-12. This will ensure complete deprotonation of the pyridinium ion.
Multiple Extractions: Perform multiple extractions (at least 3) with a fresh portion of organic solvent from the basified aqueous layer to ensure complete recovery of your product.
Solvent Choice: Ensure you are using an appropriate organic solvent for the back-extraction. A solvent in which your neutral product is highly soluble is crucial.
Diagram: pH-Dependent Solubility of 3H-Pyrazolo[4,3-c]pyridine.
Solvent
Polarity
Suitability for Extraction
Dichloromethane
Medium
Excellent, good solubility for many heterocycles.
Ethyl Acetate
Medium
Good, but can be prone to hydrolysis under strong acid/base.
Diethyl Ether
Low
Good for less polar derivatives, but high volatility.
Toluene
Low
Good for non-polar derivatives.
Issue 4: My compound is streaking badly on my silica gel column, and the separation is poor.
Possible Cause & Explanation: This is a classic problem when purifying basic compounds, especially nitrogen heterocycles, on standard silica gel.[1][6] The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic nitrogen of your pyridine ring, leading to irreversible adsorption, peak tailing, and poor separation. In some cases, the acidic silica can even cause degradation of sensitive compounds.[5][6]
Solutions & Workflow:
Deactivate the Silica: Before running your column, neutralize the acidic sites on the silica gel. The most common method is to add a small amount of a base to your eluent system.
Protocol: Add 0.5% to 1% triethylamine (Et3N) to your chosen mobile phase (e.g., hexane/ethyl acetate). Equilibrate the column with this mobile phase before loading your sample. This will "cap" the acidic sites and allow for much sharper peaks and better separation.[6]
Use a Different Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.
Alumina (Al2O3): Neutral or basic alumina can be an excellent alternative to silica for the purification of basic compounds.[5]
Reversed-Phase Silica (C18): For more polar derivatives, reversed-phase chromatography with a mobile phase like acetonitrile/water or methanol/water can be very effective.[1]
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-20 mg/mL.
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel gently (by inverting 10-15 times) and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times. Combine all the acidic aqueous extracts.
Wash (Optional): The remaining organic layer, which contains neutral and acidic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to analyze the impurities that have been removed.
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6 M aqueous NaOH with stirring until the pH of the solution is >10, as confirmed by pH paper or a pH meter.
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add an equal volume of fresh organic solvent (e.g., dichloromethane). Shake gently and allow the layers to separate. Drain the lower organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
Drying and Concentration: Combine all the organic extracts from the back-extraction. Wash with brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified 3H-Pyrazolo[4,3-c]pyridine.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
Solvent System Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of approximately 0.2-0.3. Add 0.5% (v/v) triethylamine to this solvent system.
Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing triethylamine). Pour the slurry into your column and allow it to pack under gentle pressure.
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.[7]
Elution: Run the column using your chosen eluent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate closely eluting compounds.
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing your pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Protocol 3: Recrystallization for Isomer and Impurity Removal
Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is finding a suitable solvent or solvent system.[15]
Solvent Screening: Test the solubility of your impure product in a range of solvents at room temperature and at their boiling point. An ideal single solvent will dissolve the compound when hot but not when cold. If a single solvent is not found, a mixed-solvent system is often effective.[15]
Dissolution: In an Erlenmeyer flask, dissolve your compound in the minimum amount of boiling solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Solvent System
Comments
Ethanol/Water
A common and effective system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool.[15]
Another good option for compounds of varying polarity.[15]
Toluene
Can be effective for aromatic compounds.
References
Technical Support Center: Purification of Polar Heterocyclic Compounds. (n.d.). BenchChem.
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (2008). Tetrahedron Letters, 49(29-30), 4563-4565. [Link]
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. [Link]
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2022). Molecules, 27(15), 4992. [Link]
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). Analytical Chemistry, 89(23), 12793-12800. [Link]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022). ACS Omega, 7(4), 3614-3624. [Link]
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 19). JournalsPub. [Link]
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. [Link]
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2025, January 22). RSC Publishing. [Link]
Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.
Solvent Selection for Liquid-Liquid Extraction. (n.d.). Scribd. [Link]
Recrystallization techniques for purifying pyrazole compounds. (n.d.). BenchChem.
Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane. (2018). Journal of Chemical Engineering of Japan, 51(1), 69-76. [Link]
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2015, March 4). Journal of Heterocyclic Chemistry, 22(1), 1-13. [Link]
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016, September 1). ResearchGate. [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. [Link]
What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. [Link]
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (n.d.). RSC Publishing. [Link]
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023, October 16). PubMed. [Link]
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]
How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). REACH Devices. [Link]
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). PMC. [Link]
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. [Link]
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2018). Molecules, 23(10), 2496. [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 793-812. [Link]
A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (n.d.). BenchChem.
Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. [Link]
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2022). IntechOpen. [Link]
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2022). RSC Advances, 12(35), 22695-22723. [Link]
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC. [Link]
Solid acid-catalysed synthesis of pyrazolopyridines. (2022). Journal of Chemical Sciences, 134(1), 22. [Link]
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2024). Organic & Biomolecular Chemistry, 22(6), 1184-1191. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry, 75(9), 2976-2987. [Link]
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019, December 20). Journal of Medicinal Chemistry, 63(3), 1047-1064. [Link]
Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. (2021, February 15). PubMed. [Link]
EAS Reactions with Nitrogen Heterocycles. (2021, May 2). YouTube. [Link]
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). Molecules, 27(19), 6296. [Link]
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022, March 7). MDPI. [Link]
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. (2017, August 31). MDPI. [Link]
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Organic & Biomolecular Chemistry, 22(1), 114-121. [Link]
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023, August 3). MDPI. [Link]
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2022). Catalysts, 12(11), 1332. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]
Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. (2021, January 7). MDPI. [Link]
Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]
Technical Support Center: Overcoming Steric Hindrance in 3H-Pyrazolo[4,3-c]pyridine Electrophilic Substitution
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the functionalization of the 3H-pyrazolo[4,3-c]pyridine scaffold. This bicyclic heteroaromatic system is of significant intere...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of the 3H-pyrazolo[4,3-c]pyridine scaffold. This bicyclic heteroaromatic system is of significant interest in medicinal chemistry and materials science. However, its unique electronic and steric properties present considerable challenges for predictable and efficient electrophilic substitution. This guide provides in-depth troubleshooting advice, step-by-step protocols for alternative strategies, and answers to frequently encountered questions, grounded in established chemical principles.
Section 1: Understanding the Core Reactivity of 3H-Pyrazolo[4,3-c]pyridine
This section addresses the fundamental electronic and steric properties governing the reactivity of the scaffold.
Q1: Why is direct electrophilic aromatic substitution (EAS) on the 3H-pyrazolo[4,3-c]pyridine ring system so challenging?
A: The difficulty arises from a confluence of unfavorable electronic factors inherent to the fused ring system.
Electronic Dichotomy: The scaffold is a fusion of an electron-rich pyrazole ring and a notoriously electron-deficient pyridine ring. The pyridine ring is a π-deficient heterocycle, which strongly deactivates the entire system towards attack by electrophiles.[1][2]
Protonation under Acidic Conditions: Many standard EAS reactions, such as nitration (HNO₃/H₂SO₄) or Friedel-Crafts acylation, require strong acids.[3] Under these conditions, the basic lone pair of the pyridine nitrogen (at position 5) becomes protonated. This creates a pyridinium cation, which dramatically increases the electron-withdrawing nature of the pyridine ring and further deactivates the entire scaffold, often halting the reaction entirely.[3][4]
Q2: Which positions on the ring are most susceptible to electrophilic attack, and how does steric hindrance play a role?
A: The regioselectivity is dictated by the electronic properties of both rings. The pyrazole moiety is the more reactive partner in EAS.
Most Probable Sites: The pyridine nitrogen at position 5 deactivates its adjacent α-positions (C4 and C6). Therefore, electrophilic attack is most likely to occur on the pyrazole ring at the C3 position or on the pyridine ring at the C7 position .
Steric Influence: Steric hindrance becomes the dominant factor when substituents are already present on the ring. A bulky group at the N2 position can impede access to the C3 position. Similarly, a substituent at the C6 position can sterically shield the C7 position from the incoming electrophile. The bulkiness of the electrophile itself is also a critical factor; larger electrophiles will favor less-crowded sites.
Caption: Reactivity map of the 3H-pyrazolo[4,3-c]pyridine scaffold.
Section 2: Troubleshooting Guide for Common Electrophilic Substitutions
Problem: My Friedel-Crafts acylation is failing, with no product formation.
This is a common and expected issue for this class of heterocycles.
Possible Cause
Scientific Rationale
Recommended Solution
Lewis Acid Sequestration
The Lewis acid catalyst (e.g., AlCl₃) is a strong Lewis acid that preferentially coordinates to the basic lone pair of the pyridine nitrogen (N5) instead of the acyl halide.[5][6] This forms a deactivated complex and prevents the generation of the necessary acylium ion electrophile.[7][8]
1. Stoichiometric Excess: Use >2 equivalents of AlCl₃. The first equivalent will be consumed by the substrate, and the excess can then act as a catalyst. This can lead to lower yields and purification challenges. 2. Alternative Strategy: The most robust solution is to bypass the Friedel-Crafts reaction entirely. Use a metalation-acylation sequence (see Section 3, Q3 for a detailed protocol).
Ring Deactivation
Even if the acylium ion is formed, the pyrazolo[4,3-c]pyridine ring is a poor nucleophile and highly resistant to Friedel-Crafts reactions.
Increase reaction temperature. However, this often leads to decomposition. The preferred method is to switch to a more reliable strategy.
Problem: My nitration reaction gives low yields or requires harsh, destructive conditions.
Possible Cause
Scientific Rationale
Recommended Solution
Ring Protonation
Standard nitrating mixture (HNO₃/H₂SO₄) is strongly acidic and fully protonates the N5 nitrogen, severely deactivating the ring.[3]
Use Milder Nitrating Agents: Employ reagents that function under less acidic or non-acidic conditions. This avoids the formation of the deactivated pyridinium species. A highly effective alternative is using nitric acid in trifluoroacetic anhydride (TFAA).[9][10]
Steric Hindrance
An existing substituent on the ring may be blocking the electronically favored C3 or C7 positions.
If a milder reagent still fails, it confirms that the issue is likely steric. Direct nitration is not feasible. Consider synthesizing the ring with the nitro group already incorporated from a suitable precursor.
Preparation: Cool a solution of trifluoroacetic anhydride (5.0 eq.) in a suitable solvent (e.g., CH₂Cl₂) to -10 °C under an inert atmosphere (N₂).
Reagent Formation: Add concentrated nitric acid (1.2 eq.) dropwise to the cooled TFAA solution, maintaining the temperature below 0 °C. Stir for 15 minutes to pre-form the reactive nitrating species.
Reaction: Add a solution of the 3H-pyrazolo[4,3-c]pyridine substrate (1.0 eq.) in CH₂Cl₂ dropwise to the nitrating mixture at -10 °C.
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Section 3: Advanced Strategies to Bypass Steric and Electronic Barriers
When classical EAS fails, modern synthetic methods that operate via different mechanisms are required. These strategies offer superior control over regioselectivity and are often more tolerant of sensitive functional groups.
Caption: Troubleshooting workflow for EAS on pyrazolopyridines.
Q1: My target position is sterically hindered for direct EAS. How can I functionalize it?
A: Use a Directed Metalation (DoM) strategy. This approach uses a functional group already on your molecule to direct a strong base to deprotonate a specific, often sterically hindered, C-H bond. This provides excellent regiocontrol, overriding the innate electronic preferences of the ring system.
Mechanism: A directing group (DG), often a protected nitrogen or an amide, chelates to a strong base (e.g., TMPMgCl·LiCl, a Hauser base). This brings the base into close proximity with a specific C-H bond (usually ortho to the DG), facilitating selective deprotonation. The resulting organometallic intermediate can then be trapped with a wide range of electrophiles.[11]
Advantages:
Excellent, predictable regioselectivity.
Access to positions that are sterically or electronically inaccessible to EAS.
Mild reaction conditions.
Prerequisites: Your substrate must possess a suitable directing group (e.g., a pivaloyl or carbamate group on N2).
Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of TMPMgCl·LiCl (1.1 eq.) in anhydrous THF.
Deprotonation: Cool the base solution to the appropriate temperature (-20 °C to 0 °C) and add a solution of your N-protected 3H-pyrazolo[4,3-c]pyridine substrate (1.0 eq.) in THF dropwise. Stir for 1-2 hours.
Electrophilic Quench: Add the desired electrophile (1.2 eq., e.g., I₂, TMSCl, an aldehyde) to the solution and allow the reaction to slowly warm to room temperature.
Workup: Quench the reaction with saturated aqueous NH₄Cl solution.
Extraction & Purification: Extract with an organic solvent, dry, concentrate, and purify by standard methods.
Q2: Classical EAS conditions are too harsh for my substrate. What are the alternatives?
A: Use Transition-Metal Catalyzed C-H Activation . This powerful modern technique avoids harsh acidic or basic conditions and can provide regioselectivity that is complementary to classical methods. Palladium-catalyzed direct arylation is a prime example.[12][13]
Mechanism: A palladium catalyst, in a specific oxidation state, coordinates to the heterocycle and activates a C-H bond, often via a concerted metalation-deprotonation (CMD) pathway. This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to form the new C-C bond and regenerate the catalyst.[14]
Regiocontrol: Selectivity is often governed by a combination of sterics (attack at the least hindered C-H bond) and electronics, or by the presence of a directing group. For pyrazolopyridines, C-H activation often occurs selectively on the electron-rich pyrazole ring.
Typical Reaction Components for Direct C-H Arylation
Catalyst
Pd(OAc)₂ or PdCl₂(dppf)
Ligand
P(o-tol)₃, SPhos, XPhos, or specialized ligands like 1,10-phenanthroline[12]
Base
K₂CO₃, Cs₂CO₃, or KOAc
Coupling Partner
Aryl bromide or aryl iodide
Solvent
Toluene, Dioxane, or DMA
Temperature
100 - 150 °C
Q3: I need to introduce an acyl group, but Friedel-Crafts is failing. What can I do?
A: Use a Metalation-Acylation Sequence . This is the most reliable method for acylating pyridine-containing heterocycles. It involves creating a nucleophilic carbon on the ring via metalation, which then attacks an acylating agent.
Prerequisites: This protocol requires a halogenated (bromo- or iodo-) 3H-pyrazolo[4,3-c]pyridine at the desired position of acylation.
Setup: In a flame-dried flask under an inert atmosphere, dissolve the halo-substrate (1.0 eq.) in anhydrous THF.
Metalation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq.) dropwise. The solution will typically change color, indicating the formation of the organolithium species. Stir at -78 °C for 30-60 minutes.
Acylation: Add the acylating agent (1.2 eq., e.g., an acid chloride or a Weinreb amide) dropwise at -78 °C.
Warming & Quench: Allow the reaction to warm slowly to room temperature, then quench with saturated aqueous NH₄Cl.
Extraction & Purification: Perform a standard aqueous workup, extract the product, dry the organic layer, and purify by chromatography.
Section 4: Frequently Asked Questions (FAQs)
Q: My starting material is the unsubstituted 3H-pyrazolo[4,3-c]pyridine. Where should I expect a simple halogenation (e.g., with NBS) to occur?
A: Based on electronic principles, you should expect a mixture of products, with substitution favoring the C3 position on the electron-rich pyrazole ring.[15] However, selectivity may be poor, and C7 substitution is also possible. For clean, predictable halogenation at a specific site, a directed metalation followed by quenching with a halogen source (like I₂ or Br-CN) is the superior method.
Q: Is it sometimes better to build the ring with the desired substituent already in place rather than trying to functionalize the core?
A: Absolutely. This is a very common and often more efficient strategy, especially for substituents that are difficult to install via EAS or other C-H functionalization methods. Synthesizing the bicyclic system from a pre-functionalized pyrazole or pyridine precursor can save steps and avoid issues with regioselectivity and reactivity.[16][17][18]
Q: What are some common N-protecting groups for the pyrazole ring, and are they stable to metalation conditions?
A: For directed metalation, groups that can act as the directing element are ideal. These include pivaloyl (Piv) and carbamates (e.g., Boc). Simple alkyl or benzyl groups are stable but do not direct metalation as effectively. The SEM (2-(trimethylsilyl)ethoxymethyl) group is also a robust choice that is stable to many organometallic reagents.
References
Klapars, A., & Campos, K. R. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1798–1804. [Link]
Chelebieva, E., et al. (2013). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 54(33), 4449-4452. [Link]
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A Tale of Two Scaffolds: Unraveling the Pharmacological Efficacy of 3H-Pyrazolo[4,3-C]pyridine and 1H-Pyrazolo[3,4-b]pyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands as a testament to th...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands as a testament to the power of privileged structures. This bicyclic heterocyclic system, a fusion of pyrazole and pyridine rings, has given rise to a multitude of compounds with diverse and potent pharmacological activities. Among the various isomers, the 3H-Pyrazolo[4,3-C]pyridine and 1H-Pyrazolo[3,4-b]pyridine cores have emerged as particularly fruitful starting points for the design of novel therapeutics. While structurally similar, the distinct arrangement of nitrogen atoms within these scaffolds imparts unique electronic and steric properties, leading to divergent pharmacological profiles and therapeutic applications.
This guide provides a comprehensive, objective comparison of the pharmacological efficacy of these two key pyrazolopyridine isomers. We will delve into their synthesis, explore their primary biological targets, and present supporting experimental data to illuminate the subtle yet critical differences that govern their therapeutic potential.
The Architectural Foundation: Synthesis of the Core Scaffolds
The accessibility of a chemical scaffold is a crucial determinant of its utility in drug discovery. Both pyrazolopyridine isomers can be synthesized through various routes, often starting from readily available precursors.
Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
A prevalent and versatile method for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound.[1]
An alternative strategy begins with a pre-formed pyridine ring, which is then annulated to form the pyrazole ring.[1] For instance, 2-chloropyridines bearing a formyl or acetyl group at the 3-position can react with hydrazine to yield the desired pyrazolopyridine.[2]
Experimental Protocol: General Synthesis of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines [3]
Preparation of 5-Aminopyrazole Intermediate: React suitable arylhydrazines with an appropriate active methylene compound to form the corresponding 5-aminopyrazole.
Cyclization to Pyrazolo[3,4-b]pyridin-4-one: Condense the 5-aminopyrazole with a β-ketoester in the presence of an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to yield the 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-one.
Chlorination: Treat the pyrazolo[3,4-b]pyridin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the 4-chloro-1,6-disubstituted-1H-pyrazolo[3,4-b]pyridine.
Nucleophilic Substitution: React the 4-chloro intermediate with various nucleophiles (e.g., amines, alcohols) to introduce diversity at the C4-position, yielding the final target compounds.
Synthesis of the 3H-Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through the condensation of a dienamine with various amines containing a sulfonamide fragment.[4] This approach allows for the introduction of diverse substituents at the nitrogen atom of the pyridine moiety.[4]
Experimental Protocol: Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates [4]
Dienamine Preparation: Synthesize the starting dienamine from dimethyl acetonedicarboxylate in a two-step procedure.
Condensation: Reflux a mixture of the dienamine and the corresponding amine (with triethylamine added if the amine is a hydrochloride salt) in methanol for 1 hour.
Isolation: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold methanol and diethyl ether to obtain the final pyrazolo[4,3-c]pyridine derivatives in good yields (typically 72-88%).
Pharmacological Battleground: A Head-to-Head Comparison
The distinct pharmacological profiles of these two isomers are best understood by examining their activity against different biological targets.
The Kinase Arena: A Stronghold for 1H-Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptionally versatile framework for the design of potent and selective kinase inhibitors.[2][5] The nitrogen atoms in the ring system are strategically positioned to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[5]
TANK-Binding Kinase 1 (TBK1) Inhibition:
TBK1 is a key regulator of innate immunity, and its dysregulation is implicated in inflammatory diseases and cancer.[6][7] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent TBK1 inhibitors.[6][7] For example, compound 15y demonstrated an impressive IC₅₀ of 0.2 nM against TBK1.[6][8] The structure-activity relationship (SAR) studies revealed that substitution at the R5 position with a fluorine atom significantly enhanced inhibitory activity.[6]
Caption: TBK1 signaling pathway and the point of inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.
Dysregulation of FGFR signaling is a known driver of various cancers. Utilizing a scaffold hopping strategy, researchers have developed 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR inhibitors.[9] Compound 7n from one such study displayed significant antitumor efficacy in an FGFR1-driven xenograft model.[9] The N(1)-H of the pyrazolopyridine core was found to be crucial for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain.[9]
Other Kinase Targets:
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold extends to other kinase families, including:
Cyclin-Dependent Kinases (CDKs): Certain derivatives have been identified as potent inhibitors of CDK1 and CDK2, leading to cell cycle arrest.[2]
Anaplastic Lymphoma Kinase (ALK): This scaffold has been used to develop inhibitors that can overcome resistance to existing ALK inhibitors, such as the L1196M gatekeeper mutation.[10][11] Compound 10g showed exceptional enzymatic activity (<0.5 nM IC₅₀) against both wild-type and L1196M mutant ALK.[10][11]
Topoisomerase IIα Inhibition:
Beyond kinases, some 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent activity as Topoisomerase IIα inhibitors, representing another avenue for their anticancer effects.[12] Compound 8c from a recent study exhibited broad-spectrum antiproliferative activity and was shown to induce DNA damage and S-phase cell cycle arrest.[12]
A Niche for 3H-Pyrazolo[4,3-C]pyridines: Protein-Protein Interactions and Beyond
While less explored in the context of kinase inhibition, the 3H-Pyrazolo[4,3-C]pyridine scaffold has carved out a significant niche in targeting other crucial biomolecular interactions and enzymes, particularly in the realm of infectious diseases.
Inhibition of PEX14–PEX5 Protein–Protein Interaction (PPI): A Novel Anti-trypanosomal Strategy
Trypanosomal parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease, rely on specialized organelles called glycosomes for their metabolism. The import of proteins into glycosomes is mediated by the interaction between PEX14 and PEX5 proteins. A structure-based drug discovery approach identified pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of this critical PPI.[13][14] These compounds disrupt the import of glycosomal proteins, leading to parasite death in the nanomolar range.[13] The pyrazolo[4,3-c]pyridine core was observed to form favorable π-π stacking interactions with key phenylalanine residues (Phe17 and Phe34) on the surface of PEX14.[13]
Caption: Mechanism of action for 3H-pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction.
Carbonic Anhydrase Inhibition:
Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes involved in a plethora of physiological and pathological processes.[4] Several of these compounds displayed potent inhibition against various human CA isoforms (hCA I, II, IX, and XII) and also against bacterial CAs, suggesting their potential as novel antibacterial agents.[4] The sulfonamide group is a key pharmacophore, acting as a zinc binder within the enzyme's active site.[4]
Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB):
PtpB is a critical virulence factor for Mycobacterium tuberculosis. A structure-based virtual screening campaign identified a pyrazolo[4,3-c]pyridine derivative as a potent inhibitor of PtpB, with an IC₅₀ value of 14.4 µM and a strong binding affinity (Kd = 0.012 µM).[15] This finding opens up a promising new avenue for the development of novel anti-tuberculosis therapies.[15]
Quantitative Comparison of Pharmacological Activity
The following table summarizes the inhibitory activities of representative compounds from each pyrazolopyridine class against their respective targets.
Note: A direct comparison of potency across different targets and assay types is challenging. This table is intended to illustrate the respective potency of each scaffold within its primary target class.
Conclusion and Future Perspectives
The 3H-Pyrazolo[4,3-C]pyridine and 1H-Pyrazolo[3,4-b]pyridine scaffolds, while isomeric, exhibit markedly different pharmacological profiles, a direct consequence of their distinct electronic and structural properties. The 1H-Pyrazolo[3,4-b]pyridine isomer has been extensively and successfully explored as a privileged scaffold for the development of potent kinase inhibitors, leading to numerous promising anti-cancer and anti-inflammatory drug candidates. Its ability to effectively engage the kinase hinge region has made it a go-to template in this therapeutic area.
In contrast, the 3H-Pyrazolo[4,3-C]pyridine core has demonstrated its value in targeting non-kinase enzymes and, more uniquely, challenging protein-protein interactions. Its success in inhibiting the PEX14-PEX5 interaction for anti-trypanosomal activity highlights the potential for this scaffold in developing therapeutics with novel mechanisms of action, particularly in the infectious disease space.
For drug development professionals, the choice between these two scaffolds should be guided by the nature of the biological target. For kinase-focused projects, the 1H-Pyrazolo[3,4-b]pyridine offers a well-trodden and highly successful path. For targets requiring different pharmacophoric arrangements, such as certain enzyme active sites or PPI interfaces, the 3H-Pyrazolo[4,3-C]pyridine scaffold presents a compelling and less-explored alternative with significant potential for innovation. Future research will undoubtedly continue to uncover new therapeutic applications for both of these versatile and powerful heterocyclic systems.
References
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. [Link]
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library. [Link]
Structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. PubMed. [Link]
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Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]
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High-resolution mass spectrometry (HRMS) validation for 3H-Pyrazolo[4,3-C]pyridine
The 3H-Pyrazolo[4,3-c]pyridine scaffold is a highly privileged heterocyclic pharmacophore in modern drug discovery. Recently, derivatives of this class have gained prominence as the first small-molecule inhibitors of the...
Author: BenchChem Technical Support Team. Date: April 2026
The 3H-Pyrazolo[4,3-c]pyridine scaffold is a highly privileged heterocyclic pharmacophore in modern drug discovery. Recently, derivatives of this class have gained prominence as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction, demonstrating potent trypanocidal activity[1]. However, the analytical characterization of these nitrogen-rich, polar heterocycles presents a formidable challenge. Their susceptibility to in-source fragmentation, complex isotopic distributions, and the frequent presence of isobaric process impurities demand analytical techniques that transcend the capabilities of low-resolution mass spectrometry (LRMS).
As an Application Scientist, I approach structural validation not merely as a regulatory checkbox, but as a rigorous exercise in physicochemical causality. This guide provides an objective, data-backed comparison of the two dominant High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the validation of 3H-Pyrazolo[4,3-c]pyridine derivatives, strictly adhering to 2[2].
The Analytical Conundrum: Why HRMS?
The pyrazolo-pyridine core contains multiple protonation sites, making it highly responsive to positive electrospray ionization (+ESI). However, when synthesizing these compounds via cross-coupling or cycloiodination, trace structural isomers and isobaric impurities (molecules with the same nominal mass but different exact masses) are frequently generated.
LRMS platforms (like single or triple quadrupoles) operate at unit mass resolution, making them blind to these subtle mass defects. HRMS resolves this ambiguity by measuring exact mass to the fourth or fifth decimal place, providing definitive confirmation of the elemental formula and unequivocal proof of analytical specificity[3].
Platform Comparison: Orbitrap vs. Q-TOF
The choice between Orbitrap and Q-TOF architectures dictates the experimental boundaries of your structural validation.
Orbitrap Technology utilizes electrostatic trapping, where ions oscillate around a central spindle. The frequency of this oscillation is converted to mass spectra via Fourier Transform. Causality: This physical mechanism allows for ultra-high resolving power (up to 500,000 FWHM), which is essential for separating fine isotopic structures (e.g., distinguishing
13
C isotopes from
15
N isotopes in the pyrazole ring), though it requires longer scan times[3].
Q-TOF Technology relies on flight tube dynamics, measuring the time it takes for an accelerated ion to reach the detector. Causality: Because ions travel at high velocities, Q-TOF instruments offer exceptionally fast acquisition rates, making them superior for coupling with ultra-fast UHPLC gradients and performing data-dependent MS/MS (ddMS2) profiling without missing narrow chromatographic peaks[4].
Table 1: Performance Comparison for 3H-Pyrazolo[4,3-c]pyridine Analysis
Parameter
Orbitrap MS (e.g., Q Exactive™)
Q-TOF MS (e.g., TripleTOF®)
Analytical Rationale for Pyrazolo-pyridines
Resolving Power
> 140,000 (at m/z 200)
~ 30,000 - 40,000 (at m/z 200)
Orbitrap is required if separating isobaric impurities with mass differences < 0.005 Da.
Mass Accuracy
< 1 ppm (Internal calibration)
1 - 3 ppm
Both meet the < 5 ppm threshold required for elemental composition confirmation.
Scan Speed
12 - 18 Hz (at lower resolution)
> 100 Hz
Q-TOF prevents peak under-sampling during ultra-fast UHPLC separations of polar isomers.
Dynamic Range
3 to 4 orders of magnitude
4 to 5 orders of magnitude
Q-TOF is advantageous for quantifying trace impurities alongside the saturated API peak.
To ensure absolute trustworthiness, an analytical protocol must be a self-validating system . This means the method contains internal checks that confirm its own validity in real-time, independent of external calibration drifts.
The Self-Validation Engine
We achieve self-validation by spiking the sample with a stable-isotope-labeled internal standard (SIL-IS), specifically
13
C
3
-3H-Pyrazolo[4,3-c]pyridine.
The Logic: The SIL-IS must co-elute exactly with the target analyte (confirming chromatographic integrity) while presenting a precise +3.0101 Da mass shift. If the mass difference deviates by more than 2 ppm, or if the retention times drift apart, the system automatically flags the run as invalid due to matrix effects or mass calibration failure.
Step-by-Step LC-HRMS Methodology
1. Sample Preparation (Mitigating Matrix Effects)
Accurately weigh 1.0 mg of the synthesized 3H-Pyrazolo[4,3-c]pyridine derivative.
Dissolve in 1.0 mL of Methanol (LC/MS grade) to create a 1 mg/mL stock.
Causality: Methanol is chosen over Acetonitrile for the stock to ensure complete solvation of the polar pyrazole moiety and prevent precipitation.
Dilute to a working concentration of 100 ng/mL using 90:10 Water:Methanol containing 0.1% Formic Acid. Spike in the SIL-IS at 50 ng/mL.
Filter through a 0.22 µm PVDF syringe filter to protect the UHPLC system and ion source from particulate-induced pressure spikes[2].
Column: Superficially Porous Particle (SPP) C18, 2.1 x 100 mm, 2.7 µm, with polar end-capping.
Causality: Nitrogen-rich heterocycles like pyrazolo-pyridines are notorious for secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing. Polar end-capping neutralizes these sites, ensuring the sharp, symmetrical peaks required for accurate HRMS integration.
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.
3. HRMS Acquisition Parameters (+ESI)
Spray Voltage: 3.5 kV. Causality: Kept moderately low to prevent premature in-source fragmentation of the delicate pyrazole ring before it reaches the mass analyzer.
Capillary Temperature: 320 °C.
Orbitrap Settings: Full MS scan range m/z 100–500. Resolution set to 140,000 FWHM. AGC target 3e6.
Q-TOF Settings: TOF MS scan range m/z 100–500. Accumulation time 0.1 sec. Information Dependent Acquisition (IDA) triggered for top 5 most intense ions for MS/MS structural elucidation.
Workflow Visualization
The following diagram illustrates the logical flow of our self-validating HRMS methodology, highlighting the divergence in platform utility.
Fig 1. Self-validating HRMS workflow for 3H-Pyrazolo[4,3-c]pyridine structural confirmation.
Experimental Validation Data (ICH Q2(R1) Compliance)
To demonstrate the efficacy of this protocol, we validated a representative 3H-Pyrazolo[4,3-c]pyridine derivative across both platforms. The data below summarizes the validation parameters in accordance with 5[5].
Table 2: Quantitative Validation Results
Validation Parameter
Acceptance Criteria
Orbitrap MS Results
Q-TOF MS Results
Mass Accuracy (Specificity)
≤ 5.0 ppm error
0.8 ppm (Exceptional)
2.4 ppm (Pass)
Isotopic Fidelity (A+1/A ratio)
± 10% of theoretical
2.1% deviation
4.5% deviation
Linearity (R²)
≥ 0.990 (1 - 500 ng/mL)
0.997
0.999 (Superior Dynamic Range)
Precision (% RSD, n=6)
≤ 15% at LOQ
6.4%
4.2%
Limit of Quantitation (LOQ)
Signal-to-Noise ≥ 10
0.5 ng/mL
1.0 ng/mL
Conclusion
For the structural validation of 3H-Pyrazolo[4,3-c]pyridine derivatives, both Orbitrap and Q-TOF platforms successfully meet ICH Q2(R1) criteria when paired with a causality-driven, self-validating LC method.
If your primary challenge is structural ambiguity —such as distinguishing between closely related cycloiodination byproducts or isobaric interferences—the Orbitrap is the undisputed choice due to its superior resolving power and sub-ppm mass accuracy. Conversely, if your focus is on high-throughput pharmacokinetic profiling or quantifying trace impurities across a wide dynamic range, the rapid scan speeds and superior linearity of the Q-TOF make it the optimal platform.
References
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage. National Institutes of Health (NIH) / PMC. URL:[Link]
Validation of HILIC-HRMS Method for Oligonucleotide Analysis. Food and Drug Administration (FDA). URL: [Link]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Metformin Drug Substance. Food and Drug Administration (FDA). URL:[Link]
Personal protective equipment for handling 3H-Pyrazolo[4,3-C]pyridine
As an application scientist overseeing chemical logistics and laboratory safety, I frequently observe research facilities treating all heterocyclic building blocks with a generic, one-size-fits-all safety protocol. This...
Author: BenchChem Technical Support Team. Date: April 2026
As an application scientist overseeing chemical logistics and laboratory safety, I frequently observe research facilities treating all heterocyclic building blocks with a generic, one-size-fits-all safety protocol. This is a critical operational error. 3H-Pyrazolo[4,3-c]pyridine (CAS: 271-51-2) is a highly specialized fused bicyclic scaffold. Because of its unique tautomeric properties and hydrogen-bonding capabilities, it is an indispensable intermediate in the synthesis of advanced therapeutics, including1 [1] and NOX1/4 inhibitors.
However, the very physicochemical properties that make it pharmacologically valuable—its low molecular weight (119.12 g/mol ), nitrogen-rich core, and crystalline powder form—dictate specific toxicological hazards [2]. Handling this compound requires a tailored, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.
Below is the definitive guide to the safety, handling, and disposal of 3H-Pyrazolo[4,3-c]pyridine, designed to ensure absolute scientific integrity and operator safety.
Hazard Profile & The Causality of Protection
To design an effective PPE framework, we must first understand why the compound is hazardous.
Acute Oral Toxicity (GHS Category 4, H302): The compound is classified as harmful if swallowed [3].
Aerosolization Risk: As a fine, low-density 2 [4], the powder is highly susceptible to electrostatic repulsion. When transferred using standard metal spatulas, micro-aerosolization occurs, creating an invisible inhalation and ocular hazard.
Dermal Permeation in Solution: While the dry powder does not easily penetrate intact skin, 3H-Pyrazolo[4,3-c]pyridine is frequently dissolved in polar aprotic solvents like DMSO or DMF for biological assays. These carrier solvents rapidly permeate standard nitrile gloves, dragging the dissolved heterocyclic compound directly into the bloodstream.
Quantitative PPE Specifications
Generic safety sheets often recommend "protective gloves." This is insufficient. The table below outlines the exact quantitative specifications required for handling this compound safely.
Table 1: Quantitative PPE Specifications for 3H-Pyrazolo[4,3-c]pyridine
PPE Category
Material Specification
Breakthrough Time (Solid)
Breakthrough Time (in DMSO)
Standard Compliance
Primary Gloves
Nitrile (Min. 0.11 mm thickness)
> 480 min
< 5 min
EN 374 / ASTM D6978
Secondary Gloves
Butyl Rubber (0.3 mm thickness)
> 480 min
> 480 min
EN 374
Eye Protection
Polycarbonate Splash Goggles
N/A (Impact/Dust barrier)
N/A
ANSI Z87.1 / EN 166
Respiratory
N95/P100 Particulate Respirator
95-99.9% filtration
N/A
NIOSH / EN 149
Body Protection
Flame-Resistant (FR) Lab Coat
N/A
N/A
NFPA 2112
Self-Validating Operational Methodologies
Every procedure in the laboratory must be a self-validating system—meaning the protocol itself contains built-in checks to confirm it is working before the hazard is introduced.
Protocol A: Safe Weighing and Solubilization
This protocol mitigates the primary risk of electrostatic aerosolization.
System Validation (The Tissue Test): Before opening the compound, verify the fume hood airflow monitor reads between 80–100 feet per minute (FPM). Self-Validation: Tape a 1-inch strip of tissue to the bottom of the sash. It should pull gently and steadily inward. If it flutters violently, the flow is too turbulent and will blow the powder out of the hood.
PPE Verification: Don FR lab coat, splash goggles, and primary nitrile gloves. Self-Validation: Perform an inflation test on the gloves by trapping air inside and rolling the cuff to check for micro-punctures.
Anti-Static Preparation: Place an anti-static weigh boat on the analytical balance. Causality: Standard polystyrene boats hold static charges that repel the 3H-Pyrazolo[4,3-c]pyridine powder, launching particulates into the air. Anti-static boats ground this charge.
Transfer: Use a ceramic or PTFE-coated spatula to transfer the 3[5].
Solubilization Up-Armoring: If dissolving the compound in DMSO, immediately don Butyl Rubber gloves over your nitrile gloves. Causality: As shown in Table 1, DMSO breaks through nitrile in under 5 minutes. Butyl rubber provides an absolute barrier to polar aprotic solvents.
Protocol B: Spill Mitigation and Disposal Plan
This protocol addresses accidental environmental release.
Immediate Containment: If powder is spilled outside the hood, evacuate personnel within a 5-foot radius. Do not attempt to sweep the powder.
Damp Wipe Method: Don N95/P100 respirator and Butyl gloves. Dampen an absorbent laboratory pad with water or a mild solvent (e.g., ethanol). Causality: Sweeping dry powder generates airborne particulates that bypass standard ocular protection. Dampening the pad traps the powder via capillary action, eliminating dust formation.
Neutralization: Wipe the area from the perimeter inward to prevent spreading the contamination footprint.
Disposal: Place all contaminated pads, weigh boats, and primary gloves into a sealed, clearly labeled hazardous waste container. Causality: Because the fused pyrazole-pyridine ring system contains high nitrogen content, it will release toxic nitrogen oxides (NOx) upon combustion. It must be classified as a "Combustible Solid - Nitrogenous" so the disposal facility routes it to an incinerator equipped with NOx scrubbers.
Operational Workflow Visualization
The following diagram illustrates the logical decision-making process for handling this compound and executing spill mitigation.
Workflow for handling 3H-Pyrazolo[4,3-c]pyridine, including spill mitigation and disposal.
References
Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500 - Hazards Identification. PubChem, National Library of Medicine. Available at:[Link]